molecular formula C13H22O4 B1157900 6,9,10-Trihydroxy-7-megastigmen-3-one CAS No. 476682-97-0

6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No.: B1157900
CAS No.: 476682-97-0
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Description

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one is a high-purity chiral cyclohexanone derivative of significant interest in organic and medicinal chemistry research. The compound features a defined stereochemistry at the 4th and 5th positions of the cyclohexanone ring [(4S,5R)] and an (E)-configured 3,4-dihydroxybut-1-enyl side chain, which contributes to its molecular rigidity and potential for specific biological interactions . This specific stereochemical architecture is critical for researchers studying stereospecific reactions and molecular recognition processes. The compound's structure, which includes multiple functional groups such as ketone, hydroxyl, and alkene, makes it a valuable synthetic intermediate and a potential scaffold for the development of more complex natural product analogs and novel chemical entities. Researchers utilize this compound in the synthesis of specialized glycosylated derivatives and other complex molecules, as related structural analogs have been documented as key intermediates in natural product synthesis . Its application is strictly for Research Use Only (RUO) and is intended for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any personal use, including human or veterinary applications. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIJTPCHBVBJO-GKKQKQIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6,9,10-Trihydroxy-7-megastigmen-3-one" natural sources and distribution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a technical overview of the C13 norisoprenoid (megastigmane) known as 6,9,10-Trihydroxy-7-megastigmen-3-one. It details its confirmed and potential natural sources, distribution within those sources, and a generalized methodology for its extraction and isolation based on peer-reviewed literature. While quantitative yield data is scarce, this guide consolidates the current knowledge to support research and development efforts. The biological activities of structurally related co-isolated compounds are also discussed to provide context for potential therapeutic applications.

Introduction

This compound (CAS No: 476682-97-0) is a sesquiterpenoid belonging to the megastigmane class of compounds.[1][2] These C13 norisoprenoids are typically formed from the enzymatic degradation of carotenoids and are known for their structural diversity and significant roles as aroma constituents in various plants.[3] More specifically, the stereoisomer (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one has been successfully isolated and characterized from multiple natural sources.[1][3] This guide focuses on the known origins and distribution of this compound, providing a framework for its isolation and further investigation.

Natural Sources and Distribution

The presence of this compound has been confirmed in a limited but diverse range of natural sources. The primary distribution appears to be within the leaves of certain plants, as well as in a unique biological byproduct.

Natural SourceSpecies NamePart(s) of OrganismConfirmation StatusReference(s)
Mangrove PlantLumnitzera racemosaLeavesConfirmed Isolation[1]
Silkworm DroppingsBombyx moriFecesConfirmed Isolation[3][4]
Mulberry TreeMorus spp.LeavesImplied by GC/MS[3]
Chinese RootTrigonostemon chinensisRootsReported Isolation

Key Findings on Distribution:

  • Phyllosphere: The confirmed isolation from the leaves of the mangrove Lumnitzera racemosa and the implied presence in mulberry leaves (the food source for silkworms) suggest the compound is synthesized and stored in the foliar parts of these plants.[1][3]

  • Unique Occurrence: Its isolation from the feces of the silkworm (Bombyx mori) is a notable finding.[3] GC/MS analysis suggests this is a result of the silkworms' diet of mulberry leaves, indicating that the compound passes through the insect's digestive system largely intact.[3]

  • Root System: An early report also identifies the compound in the roots of Trigonostemon chinensis, indicating it may also be present in the subterranean organs of certain plant species.

Currently, there is no quantitative data available in the cited literature regarding the yield or concentration of this compound from these sources.

Experimental Protocols: Extraction and Isolation

While no single publication provides a complete, step-by-step protocol for the specific isolation of this compound, a generalized workflow can be constructed based on the methodologies described in the literature.[1][3] The process involves solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.

General Extraction and Fractionation
  • Extraction: The source material (e.g., dried and powdered leaves or silkworm droppings) is extracted with 80% aqueous methanol (MeOH) at room temperature.[3] This is a standard procedure for obtaining a broad range of polar and semi-polar secondary metabolites.

  • Solvent Partitioning: The concentrated crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity. This typically involves:

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH) The target compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the Ethyl Acetate (EtOAc) fraction.[3]

Chromatographic Purification

The bioactive EtOAc fraction is subjected to several rounds of chromatography to isolate the target compound.

  • Silica Gel Column Chromatography: The EtOAc fraction is first separated on a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • ODS Column Chromatography: Fractions containing the compound of interest are pooled and further purified using Octadecylsilyl (ODS) reverse-phase column chromatography.[3] The mobile phase is typically a gradient of methanol in water, starting with a higher water concentration and gradually increasing the methanol concentration.

  • Final Purification: If necessary, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be employed to yield the pure compound.

Structure Elucidation

The identity and structure of the isolated compound are confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the precise chemical structure and stereochemistry.[1][3]

  • Infrared (IR) Spectroscopy: To identify functional groups.[3]

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Source Source Material (e.g., Leaves, Feces) Extract 80% MeOH Extraction Source->Extract Partition Solvent Partitioning (EtOAc, n-BuOH, H2O) Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica Silica Gel Column Chromatography EtOAc_Fraction->Silica ODS ODS Reverse-Phase Chromatography Silica->ODS Isolated Pure Compound ODS->Isolated Final Structure Elucidation (NMR, MS, IR) Isolated->Final

Fig. 1: Generalized workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways (Contextual)

Direct biological activity studies for this compound have not been reported in the reviewed literature. However, research on co-isolated compounds and related megastigmanes provides valuable context for potential areas of investigation.

  • Anti-inflammatory Potential: Megastigmane glycosides isolated from other plant sources have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Heme Oxygenase-1 (HO-1) and SIRT1 Activation: In the study on silkworm droppings, two other co-isolated megastigmane sesquiterpenes, (3S,5R,8R)-3,5-dihydroxymegastigma-6,7-dien-9-one and (6R,9R)-9-hydroxy-4-megastigmen-3-one, were found to increase the expression of Heme Oxygenase-1 (HO-1) and SIRT1 in HepG2 and HEK239 cells, respectively.[3]

HO-1 is a critical antioxidant enzyme, and SIRT1 is a protein involved in regulating cellular processes, including inflammation and metabolism. The activation of these pathways by structurally similar compounds suggests that this compound may also possess antioxidant or cytoprotective properties. Further research is required to confirm this hypothesis.

G Note: This pathway is demonstrated for compounds co-isolated with this compound, not the target compound itself. [1] cluster_pathway Potential Cytoprotective Pathway (Inferred from Co-isolated Compounds) cluster_cell Cellular Response cluster_effects Downstream Effects Compound Co-isolated Megastigmanes ((3S,5R,8R)-3,5-dihydroxymegastigma-6,7-dien-9-one & (6R,9R)-9-hydroxy-4-megastigmen-3-one) SIRT1 SIRT1 Expression Compound->SIRT1 HO1 HO-1 Expression Compound->HO1 Metabolism Metabolic Regulation SIRT1->Metabolism AntiInflammatory Anti-inflammatory Effects SIRT1->AntiInflammatory Antioxidant Antioxidant Response HO1->Antioxidant

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities and their contributions to the flavor and aroma profiles of various plants. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of C13-norisoprenoid formation. While the complete, specific pathway for this trihydroxy derivative remains to be fully elucidated, this document synthesizes the current understanding of the key enzymatic steps and precursor molecules involved.

Core Biosynthetic Pathway: From Carotenoids to a Trihydroxy Megastigmane

The biosynthesis of this compound is believed to follow a multi-step enzymatic cascade, commencing with the cleavage of a C40 carotenoid precursor and proceeding through a series of oxidative modifications.

Step 1: Carotenoid Cleavage

The initial and rate-limiting step in the formation of all C13-norisoprenoids is the oxidative cleavage of a C40 carotenoid by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . These enzymes exhibit specificity for the double bonds within the carotenoid polyene chain. For the formation of megastigmane-type norisoprenoids, the likely precursors are xanthophylls, such as zeaxanthin or violaxanthin , which possess hydroxyl groups on their β-ionone rings.

The cleavage of a C40 carotenoid, such as zeaxanthin, at the 9,10 and 9',10' positions by a CCD would yield a C13-epoxy-apo-carotenoid intermediate.

Step 2: Formation of the Megastigmane Skeleton

The resulting C13 intermediate undergoes further enzymatic transformations to form the characteristic megastigmane skeleton. This likely involves rearrangements and the formation of the cyclohexenone ring structure.

Step 3: Sequential Hydroxylation and Oxidation

To arrive at the final structure of this compound, the megastigmane backbone undergoes a series of hydroxylation and oxidation reactions. These modifications are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes known for their role in the functionalization of secondary metabolites. The precise order of these events is yet to be determined, but it is hypothesized to involve:

  • Hydroxylation at C-6, C-9, and C-10: Three separate hydroxylation events introduce the hydroxyl groups at these specific positions. Different CYP enzymes may be responsible for each of these stereo- and regio-specific reactions.

  • Oxidation at C-3: The ketone group at the C-3 position is likely introduced through the oxidation of a hydroxyl precursor by a dehydrogenase enzyme.

Proposed Biosynthetic Pathway Diagram

Biosynthetic Pathway of this compound C40_Carotenoid C40 Carotenoid (e.g., Zeaxanthin, Violaxanthin) C13_Intermediate C13 Intermediate (Epoxy-apo-carotenoid) C40_Carotenoid->C13_Intermediate Carotenoid Cleavage Dioxygenase (CCD) Megastigmane_Precursor Megastigmane Precursor C13_Intermediate->Megastigmane_Precursor Rearrangement Hydroxylated_Intermediate1 Hydroxylated Intermediate 1 Megastigmane_Precursor->Hydroxylated_Intermediate1 Hydroxylation (CYP450) Hydroxylated_Intermediate2 Hydroxylated Intermediate 2 Hydroxylated_Intermediate1->Hydroxylated_Intermediate2 Hydroxylation (CYP450) Final_Product This compound Hydroxylated_Intermediate2->Final_Product Hydroxylation (CYP450) & Oxidation (Dehydrogenase)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. The tables below are structured to accommodate future findings.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/mg/min)kcat (s⁻¹)Source Organism
Data Not Available

Table 2: Metabolite Concentrations in Plant Tissues

Plant SpeciesTissueCompoundConcentration (µg/g FW)Developmental StageAnalytical Method
Data Not Available

Key Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Quantification of this compound and its Precursors

Objective: To detect and quantify the target compound and potential intermediates in plant tissues.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract with a suitable organic solvent (e.g., methanol/dichloromethane mixture) containing an internal standard.

    • Vortex and sonicate the mixture.

    • Centrifuge to pellet debris and collect the supernatant.

    • Concentrate the extract under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Couple the LC system to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop specific MRM transitions for this compound and its putative precursors.

    • Quantify the compounds by comparing their peak areas to a standard curve of authentic standards.

In Vitro Enzyme Assays for Carotenoid Cleavage Dioxygenases (CCDs)

Objective: To identify CCDs capable of cleaving C40 carotenoids to produce C13-norisoprenoid precursors.

Methodology:

  • Recombinant Enzyme Production:

    • Clone the candidate CCD gene into an expression vector (e.g., pET vector for E. coli expression).

    • Transform the vector into a suitable E. coli strain.

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant CCD using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the purified CCD, and the carotenoid substrate (e.g., zeaxanthin) solubilized with a detergent (e.g., Triton X-100).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

    • Analyze the organic phase by GC-MS or LC-MS to identify the C13 cleavage products.

Functional Characterization of Cytochrome P450 Monooxygenases (CYPs)

Objective: To identify CYPs involved in the hydroxylation and oxidation of the megastigmane backbone.

Methodology: Yeast Microsome Expression System

  • Yeast Expression:

    • Clone the candidate CYP gene and a cytochrome P450 reductase (CPR) gene into a yeast expression vector.

    • Transform the vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

    • Grow the yeast culture and induce protein expression.

  • Microsome Isolation:

    • Harvest the yeast cells and spheroplast them to remove the cell wall.

    • Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP and CPR.

  • In Vitro Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer, NADPH as a cofactor, and the putative megastigmane substrate.

    • Incubate the reaction and then extract the products with an organic solvent.

    • Analyze the products by LC-MS/MS or GC-MS to identify hydroxylated and oxidized derivatives.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Metabolite Analysis cluster_1 Enzyme Characterization Plant_Tissue Plant Tissue Extraction Extraction Plant_Tissue->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification Candidate_Genes Candidate Genes (CCD, CYP) Recombinant_Expression Recombinant Protein Expression Candidate_Genes->Recombinant_Expression Enzyme_Assay In Vitro Assay Recombinant_Expression->Enzyme_Assay Product_Identification Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Identification

Physical and chemical properties of "6,9,10-Trihydroxy-7-megastigmen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid belonging to the megastigmane class.[1][2][3][4] First identified in Trigonostemon chinensis Merr, this compound is of growing interest to the scientific community due to the established bioactive properties of related megastigmane sesquiterpenoids, which include anti-inflammatory, anti-complementary, and cytokine-modulating effects.[3][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its potential biological activities. Furthermore, a putative signaling pathway is presented, offering a framework for future mechanistic studies.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical databases and predictive models.

Identification and Molecular Structure
PropertyValueSource
IUPAC Name (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone[1]
CAS Number 476682-97-0[1][2]
Molecular Formula C₁₃H₂₂O₄[1][2]
Molecular Weight 242.31 g/mol [2]
Canonical SMILES CC1C(C(=O)CC(C1)(C)O)/C=C/C(CO)O
InChI Key InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13+/m1/s1
Physical and Chemical Data
PropertyValueNotesSource
Physical State Predicted to be an oil or solid.A related isomer is a solid.[1]
Melting Point 68-69 °CData for the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one.[6][7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).
Relative Density 1.184 g/cm³ (Predicted)[2]
XLogP3-AA -0.2 (Predicted)A measure of lipophilicity.[1]
Hydrogen Bond Donors 3 (Predicted)[1]
Hydrogen Bond Acceptors 4 (Predicted)[1]
Topological Polar Surface Area 77.8 Ų (Predicted)[1]

Experimental Protocols

Isolation and Purification of Megastigmane Sesquiterpenoids from Plant Material

This protocol is a representative example for the isolation of megastigmane sesquiterpenoids and may require optimization for specific plant matrices.

experimental_workflow start Plant Material (e.g., roots of Trigonostemon chinensis) extraction Extraction with 80% aqueous Methanol start->extraction partition Partitioning with Ethyl Acetate and Water extraction->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography1 Silica Gel Column Chromatography EtOAc_fraction->chromatography1 fractions Elution with a gradient of Hexane-Ethyl Acetate chromatography1->fractions chromatography2 ODS Column Chromatography fractions->chromatography2 purified_fractions Elution with a gradient of Methanol-Water chromatography2->purified_fractions hplc Preparative HPLC purified_fractions->hplc final_compound This compound hplc->final_compound

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The air-dried and powdered plant material (e.g., roots) is extracted with 80% aqueous methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is collected and concentrated.[8]

  • Chromatography:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate to separate fractions based on polarity.[8]

    • ODS Column Chromatography: Fractions containing compounds of interest are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column to yield the pure this compound.[8]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Evaluation of Anti-Inflammatory Activity

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

anti_inflammatory_assay start Macrophage Cell Line (e.g., ANA-1) seeding Seed cells in 96-well plates start->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa Measure cytokine levels (e.g., IL-6, MCP-1, IL-10) by ELISA supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits IκBα_P p-IκBα IκBα->IκBα_P NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates degradation Proteasomal Degradation IκBα_P->degradation Ubiquitination & compound This compound compound->IKK Inhibits (Postulated) DNA DNA NFκB_nuc->DNA Binds cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) DNA->cytokines Transcription

References

"6,9,10-Trihydroxy-7-megastigmen-3-one" discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane sesquiterpenoid. First identified from the roots of the plant Trigonostemon chinensis Merr., this compound belongs to a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, related megastigmane derivatives have demonstrated a range of biological effects, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive summary of the available information on the discovery, chemical properties, and biosynthetic origin of this compound, and outlines the general experimental protocols for the isolation and characterization of similar natural products.

Introduction

Megastigmane sesquiterpenoids are a diverse group of C13-norisoprenoids that are widely distributed in the plant kingdom. These compounds are formed through the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs). This compound is a member of this family, characterized by a hydroxylated cyclohexanone core with a substituted butenone side chain. Its discovery is linked to phytochemical investigations of Trigonostemon chinensis, a plant utilized in traditional medicine.

Discovery and History

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₂₂O₄[2][3]
Molecular Weight 242.31 g/mol [2]
CAS Number 476682-97-0[2]
Class Sesquiterpenoid, Megastigmane[3]
Synonyms (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not available in the reviewed public literature. The characterization of this compound would have relied on a combination of these techniques to elucidate its complex structure.

Experimental Protocols

While the specific protocol for the isolation of this compound from Trigonostemon chinensis is not detailed in the available literature, a general methodology for the extraction and purification of megastigmane sesquiterpenoids from plant material is outlined below. This protocol is a composite based on standard phytochemical techniques.

4.1 General Isolation and Purification Workflow

experimental_workflow start Plant Material (e.g., roots of Trigonostemon chinensis) extraction Extraction (e.g., with methanol or ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) extraction->partition chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC (e.g., reversed-phase C18) chromatography->hplc pure_compound Pure this compound hplc->pure_compound characterization Structure Elucidation (NMR, MS, IR, etc.) pure_compound->characterization

A generalized workflow for the isolation of megastigmane sesquiterpenoids.

4.1.1. Extraction

  • Air-dry and powder the plant material (e.g., roots).

  • Extract the powdered material exhaustively with a polar solvent such as methanol or ethanol at room temperature.

  • Concentrate the resulting extract under reduced pressure to yield a crude extract.

4.1.2. Solvent-Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of the target compound using techniques like Thin Layer Chromatography (TLC). Megastigmane sesquiterpenoids are typically found in the ethyl acetate or n-butanol fractions.

4.1.3. Chromatographic Purification

  • Subject the active fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Collect fractions and analyze by TLC to pool those containing the compound of interest.

  • Further purify the pooled fractions using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to obtain the pure compound.

4.2. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons, as well as the stereochemistry of the molecule.

Biosynthesis

Megastigmane sesquiterpenoids are not synthesized through the typical mevalonate or MEP pathways that produce other sesquiterpenoids. Instead, they are considered apocarotenoids, which are products of the oxidative cleavage of carotenoids.

5.1. Carotenoid Cleavage Pathway

biosynthesis_pathway carotenoid Carotenoid Precursor (e.g., Zeaxanthin, Lutein) ccd Carotenoid Cleavage Dioxygenase (CCD) carotenoid->ccd O₂ apocarotenoid Apocarotenoid Intermediate ccd->apocarotenoid modifications Enzymatic Modifications (Hydroxylation, Reduction, etc.) apocarotenoid->modifications megastigmane This compound modifications->megastigmane

A simplified proposed biosynthetic pathway for megastigmane sesquiterpenoids.

The biosynthesis is initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs) on C40 carotenoid substrates. These enzymes catalyze the cleavage of specific double bonds in the carotenoid backbone, leading to the formation of various apocarotenoids, including the C13 skeleton of megastigmanes. Subsequent enzymatic modifications, such as hydroxylations, reductions, and isomerizations, lead to the diverse array of megastigmane structures observed in nature, including this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are not well-documented in the available scientific literature. However, other megastigmane sesquiterpenoids isolated from various plant sources have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory effects: Some megastigmanes have been shown to inhibit the production of pro-inflammatory mediators.

  • Antioxidant activity: The structural features of some megastigmanes may contribute to free radical scavenging.

  • Cytotoxicity: Certain megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Further research is necessary to determine if this compound possesses similar activities and to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

This compound is a structurally interesting natural product with a likely biosynthetic origin from carotenoid metabolism. While its discovery from Trigonostemon chinensis has been noted, a significant gap exists in the publicly accessible literature regarding its detailed biological activities and the specific experimental protocols for its isolation and characterization. This technical guide provides a foundational understanding of this compound based on the available data and general principles of natural product chemistry. Further investigation into this and related megastigmane sesquiterpenoids could unveil novel therapeutic agents and provide deeper insights into the chemical diversity and biological roles of plant-derived natural products.

References

Spectroscopic and Structural Elucidation of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS No: 476682-97-0). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of predicted data, analysis of its key structural features, and experimental data from a closely related isomer. This guide also outlines standardized experimental protocols for the acquisition of such data and a generalized workflow for the spectroscopic identification of natural products.

Chemical and Physical Properties

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC13H22O4[1][2][3]
Molecular Weight242.31 g/mol [1][2]
AppearanceOil[1]
CAS Number476682-97-0[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm)Chemical Shift (ppm)
Data Not AvailableData Not Available
(Note: Specific predicted chemical shifts are not available in the provided search results. Researchers should utilize NMR prediction software for detailed assignments.)(Note: Specific predicted chemical shifts are not available in the provided search results. Researchers should utilize NMR prediction software for detailed assignments.)
Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. However, based on its functional groups (hydroxyl, ketone, and alkene), the following characteristic absorption bands can be expected.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)3500-3200Strong, Broad
C=O (Ketone)1715-1680Strong
C=C (Alkene)1680-1640Medium
C-O (Alcohol)1260-1000Strong
Mass Spectrometry (MS)

While experimental mass spectrometry data for this compound is not available, data for its isomer, (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one (a compound with the same molecular formula and weight), provides a useful reference.[4]

Table 4: LC-MS Data for the Isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one [4]

ParameterValue
Precursor Ion[M-H₂O+H]⁺
Precursor m/z225.148
Top 5 Peaks (m/z) Relative Intensity (%)
123.080582100
99.04354198.92
107.08509884.70
71.04873781.57
91.05475678.88

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in complete structural elucidation and assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for oils): Place a drop of the neat oil between two KBr or NaCl plates.

    • Thin Film (for solids): Dissolve the sample in a volatile solvent, deposit it on a KBr or NaCl plate, and allow the solvent to evaporate.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • MS/MS (Tandem MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This data is crucial for structural elucidation.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant, Fungus) Extraction Extraction NaturalSource->Extraction Chromatography Chromatography (e.g., Column, HPLC) Extraction->Chromatography PureCompound Isolated Pure Compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry (LC-MS, HRMS) PureCompound->MS IR IR Spectroscopy PureCompound->IR DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureProposed Proposed Structure DataAnalysis->StructureProposed

Caption: A generalized workflow for the isolation and structural elucidation of natural products using spectroscopic techniques.

References

6,9,10-Trihydroxy-7-megastigmen-3-one: A Literature Review and Survey

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid compound that has been isolated from the roots of Trigonostemon chinensis Merr.[1] As a member of the megastigmane class of sesquiterpenoids, it possesses a characteristic 13-carbon skeleton. While the genus Trigonostemon is known for producing a rich diversity of bioactive compounds, including diterpenoids and alkaloids with antimicrobial and cytotoxic activities, specific research on the biological effects and pharmacological potential of this compound is not extensively documented in publicly available scientific literature. This guide aims to synthesize the currently available information on this compound and to provide a framework for future research by detailing related experimental methodologies and highlighting areas where further investigation is needed.

Physicochemical Data

A summary of the physical and chemical properties of this compound is presented below. This information is primarily sourced from chemical databases and supplier information, as detailed experimental characterization is not available in peer-reviewed literature.

PropertyValueSource
CAS Number 476682-97-0[1]
Molecular Formula C₁₃H₂₂O₄[1]
Molecular Weight 242.31 g/mol [1]
Appearance OilN/A
Solubility No data availableN/A
Optical Rotation No data availableN/A

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are essential for the structural elucidation and confirmation of natural products. Unfortunately, the original research article reporting the isolation and characterization of this compound, which would contain this data, could not be retrieved. This represents a significant gap in the publicly accessible scientific literature.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the current body of scientific literature. However, a general workflow for the isolation of natural products from plant material can be described.

General Isolation Workflow for Plant-Derived Natural Products

experimental_workflow plant_material Plant Material (e.g., roots of Trigonostemon chinensis) extraction Extraction (e.g., with methanol) plant_material->extraction Maceration or Soxhlet partitioning Solvent Partitioning (e.g., with ethyl acetate, n-butanol) extraction->partitioning Liquid-liquid extraction chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) partitioning->chromatography Fractionation purification Further Purification (e.g., HPLC) chromatography->purification High-resolution separation isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for the isolation of natural products from plant sources.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Research on other compounds from Trigonostemon species has revealed potent antimicrobial and cytotoxic effects, primarily attributed to diterpenoids. This suggests that the bioactivity of this compound warrants investigation.

Hypothetical Signaling Pathway Investigation

Should this compound be investigated for anticancer properties, a potential experimental workflow to identify its mechanism of action is outlined below.

signaling_pathway_investigation compound This compound cell_lines Cancer Cell Lines compound->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) cell_lines->cytotoxicity_assay determine_ic50 Determine IC50 cytotoxicity_assay->determine_ic50 target_identification Target Identification (e.g., Proteomics, Transcriptomics) determine_ic50->target_identification If active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_identification->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: A potential workflow for investigating the anticancer activity and signaling pathways of a novel compound.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its basic chemical identity is known, a significant void exists in the scientific literature concerning its biological properties and the experimental details of its isolation and characterization. The lack of this foundational data hinders its potential for further research and development in areas such as drug discovery.

Future research should prioritize the following:

  • Re-isolation and full spectroscopic characterization: A detailed report of its NMR, MS, and IR data is crucial for the scientific community.

  • Biological screening: A broad-based screening of its biological activities, including but not limited to, cytotoxic, antimicrobial, anti-inflammatory, and antiviral assays, is warranted.

  • Synthesis: The development of a synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.

The information presented in this guide is based on the limited data currently available. It is intended to serve as a starting point for researchers and to highlight the need for further investigation into this potentially valuable natural product.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid of interest for its potential biological activities. This C13-norisoprenoid has been identified in various natural sources, including the roots of Trigonostemon chinensis Merr. and mulberry leaves. As a member of the megastigmane class of compounds, it is a subject of research in natural product chemistry and drug discovery. Megastigmane sesquiterpenoids, in general, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The anti-inflammatory properties of many sesquiterpenoids are attributed to their ability to modulate key signaling pathways such as NF-κB, MAPK, and STAT.

This document provides detailed protocols for the extraction and isolation of this compound from plant material, based on established phytochemical methodologies. It also includes visualizations of relevant signaling pathways that may be modulated by this class of compounds.

Data Presentation

Table 1: Summary of a Representative Extraction and Fractionation Scheme
StepParameterValue/DescriptionExpected Outcome
Extraction Starting MaterialDried and powdered roots of Trigonostemon chinensis1 kg
Solvent80% aqueous Methanol (MeOH)Exhaustive extraction of polar and semi-polar compounds
Extraction MethodMaceration with sonicationEnhanced extraction efficiency
Solvent to Sample Ratio10:1 (v/w)~10 L of solvent per extraction cycle
Number of Extractions3Maximized yield of crude extract
Fractionation Crude Extract Weight~50 g (estimated)Dark, viscous residue
Partitioning Solventsn-Hexane, Ethyl acetate (EtOAc), n-Butanol (n-BuOH)Separation into fractions of varying polarity
EtOAc Fraction Yield~10 g (estimated)Enrichment of sesquiterpenoids
Table 2: Representative Chromatographic Purification Parameters
Chromatography StageStationary PhaseMobile Phase (Elution Gradient)Fraction CollectionTarget Compound Location
Silica Gel Column Silica Gel (200-300 mesh)Hexane:EtOAc (gradient from 100:0 to 0:100)250 mL per fractionMid-to-high polarity fractions
ODS Column Octadecylsilyl (ODS) silica gelMethanol:Water (gradient from 20:80 to 100:0)100 mL per fractionFractions with intermediate hydrophobicity
Preparative HPLC C18 column (e.g., 10 µm, 250 x 20 mm)Acetonitrile:Water (isocratic or gradient)5 mL per fractionFractions corresponding to the peak of the target compound

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from plant material.

1. Plant Material Preparation:

  • Air-dry the roots of Trigonostemon chinensis in a well-ventilated area, protected from direct sunlight.

  • Grind the dried roots into a coarse powder (approximately 1-2 mm particle size).

2. Extraction:

  • Macerate 1 kg of the powdered plant material in 10 L of 80% aqueous methanol at room temperature for 24 hours.

  • Enhance the extraction process by sonicating the mixture for 1 hour at the beginning of the maceration period.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract (e.g., 50 g) in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity:

    • First, partition three times with n-hexane (3 x 500 mL) to remove non-polar compounds. Combine and concentrate the n-hexane fractions separately.

    • Next, partition the remaining aqueous layer three times with ethyl acetate (3 x 500 mL). Combine the EtOAc fractions. This fraction is expected to contain the target sesquiterpenoids.

    • Finally, partition the aqueous layer three times with n-butanol (3 x 500 mL). Combine and concentrate the n-BuOH fractions.

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched sesquiterpenoid fraction.

Protocol 2: Chromatographic Isolation and Purification

This protocol outlines a multi-step chromatographic procedure for the isolation of this compound from the enriched ethyl acetate fraction.

1. Silica Gel Column Chromatography:

  • Prepare a silica gel (200-300 mesh) column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane.

  • Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 v/v).

  • Collect fractions (e.g., 250 mL each) and monitor their composition by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., Hexane:EtOAc 1:1) and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing the compound of interest based on TLC analysis.

2. Octadecylsilyl (ODS) Column Chromatography:

  • Further purify the combined fractions from the silica gel column using a reversed-phase ODS column.

  • Pack the ODS material in methanol:water (e.g., 20:80).

  • Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.

  • Elute with a stepwise gradient of methanol in water, increasing the methanol concentration (e.g., 20%, 40%, 60%, 80%, 100%).

  • Collect fractions and analyze by TLC or HPLC to identify those containing the target compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the fractions containing this compound to preparative HPLC.

  • Utilize a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water, under isocratic or gradient conditions.

  • Monitor the elution profile with a UV detector (e.g., at 210 nm).

  • Collect the peak corresponding to the target compound.

  • Verify the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Trigonostemon chinensis Roots extraction Extraction (80% aq. MeOH, Sonication) plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar compounds) partitioning->hexane_fraction Discard/Analyze etoac_fraction Ethyl Acetate Fraction (Enriched Sesquiterpenoids) partitioning->etoac_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction Discard/Analyze silica_column Silica Gel Column Chromatography (Hexane:EtOAc gradient) etoac_fraction->silica_column semi_pure Semi-purified Fractions silica_column->semi_pure ods_column ODS Column Chromatography (MeOH:Water gradient) semi_pure->ods_column hplc_fractions Fractions for HPLC ods_column->hplc_fractions prep_hplc Preparative HPLC (C18, ACN:Water) hplc_fractions->prep_hplc pure_compound Pure 6,9,10-Trihydroxy- 7-megastigmen-3-one prep_hplc->pure_compound analysis Structural Elucidation (LC-MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids have been reported to exert anti-inflammatory effects by inhibiting key signaling pathways. The following diagrams illustrate simplified versions of these pathways.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) ikk IKK Complex receptor->ikk activates ikb_nfkb IκBα NF-κB ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n translocates ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_proteasome releases NF-κB dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->genes induces stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor sesquiterpenoid Sesquiterpenoid sesquiterpenoid->ikk inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by sesquiterpenoids.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapkkk MAPKKK (e.g., MEKK, RAF) receptor->mapkkk activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk phosphorylates tf Transcription Factors (e.g., AP-1, c-Jun) mapk->tf translocates & activates genes Gene Expression (Inflammation, Proliferation) tf->genes regulates stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) stimulus->receptor sesquiterpenoid Sesquiterpenoid sesquiterpenoid->mapk inhibits stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes stat_dimer_n STAT Dimer stat_dimer->stat_dimer_n translocates dna DNA stat_dimer_n->dna binds genes Target Gene Transcription dna->genes induces stimulus Cytokine (e.g., IL-6, IFN-γ) stimulus->receptor sesquiterpenoid Sesquiterpenoid sesquiterpenoid->jak inhibits

Application Note: Chromatographic Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product.[1][2] These compounds, along with their glycosidic forms, are found in various plant species and are of interest to researchers for their potential biological activities.[3][4][5] The isolation and purification of these compounds from complex plant extracts are crucial for their structural elucidation and subsequent pharmacological evaluation. This application note outlines a general multi-step chromatographic protocol for the purification of this compound from a crude plant extract. The methodology employs a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for efficient isolation.

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. This information is vital for developing an appropriate purification strategy, particularly in selecting suitable solvents and chromatographic media.

PropertyValueReference
Molecular FormulaC₁₃H₂₂O₄[1][2][6]
Molecular Weight242.31 g/mol [1][6][7]
CAS Number476682-97-0[7]
AppearanceOil[6]
Hydrogen Bond Donors3[6]
Hydrogen Bond Acceptors4[6]
Topological Polar Surface Area77.8 Ų[6]

Experimental Protocols

1. Preparation of Crude Extract

Prior to chromatographic purification, a crude extract from the plant material must be prepared. A general procedure is as follows:

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, roots) in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature. This process should be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning: Suspend the crude residue in a mixture of water and methanol (e.g., 9:1 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (CHCl₃) and ethyl acetate (EtOAc). This step helps to fractionate the extract based on polarity and remove interfering substances. The fraction containing the target compound (typically the more polar fractions for this polyhydroxylated compound) is then taken forward for chromatographic purification.

2. Initial Fractionation by Open Column Chromatography

An initial fractionation of the selected sub-extract is performed using open column chromatography over silica gel.

  • Stationary Phase: Silica gel 60 (70-230 mesh).

  • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a polar solvent. A common system is a gradient of chloroform (CHCl₃) to methanol (MeOH).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% CHCl₃) and pack it into a glass column.

    • Adsorb the dried extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 0%, 2%, 5%, 10%, 20%, 50%, 100% MeOH).

    • Collect fractions of a fixed volume (e.g., 50 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., ceric sulfate spray followed by heating).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

3. Intermediate Purification by Size-Exclusion Chromatography

Fractions enriched with the target compound may be further purified using size-exclusion chromatography to separate compounds based on their molecular size.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol (100%).

  • Procedure:

    • Swell the Sephadex LH-20 in methanol and pack it into a column.

    • Dissolve the pooled fractions from the previous step in a minimal amount of methanol and load onto the column.

    • Elute with 100% methanol at a constant flow rate.

    • Collect fractions and monitor by TLC.

    • Pool the fractions containing the target compound.

4. Final Purification by Preparative HPLC

The final purification step to obtain high-purity this compound is performed using preparative HPLC.[8][9][10] Reversed-phase chromatography is often suitable for moderately polar compounds.[8][9]

  • Instrumentation: A preparative HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., Diode Array Detector - DAD).

  • Stationary Phase: C18 silica gel (e.g., 10 µm particle size).

  • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

  • Procedure:

    • Dissolve the semi-purified sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the preparative C18 column.

    • Elute with a linear gradient of methanol in water (e.g., 20% to 80% MeOH over 40 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Summary of Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the purification of this compound.

Chromatographic StepStationary PhaseMobile Phase (Gradient)Detection
Open Column ChromatographySilica gel 60Chloroform-Methanol (Stepwise gradient)TLC with Ceric Sulfate
Size-Exclusion ChromatographySephadex LH-20100% Methanol (Isocratic)TLC
Preparative HPLCC18 Silica GelWater-Methanol (Linear gradient)DAD (e.g., 210 nm)

Visualized Experimental Workflow

The overall workflow for the chromatographic purification of this compound is depicted in the following diagram.

Purification_Workflow Start Crude Plant Extract CC Open Column Chromatography (Silica Gel) Start->CC Initial Fractionation SEC Size-Exclusion Chromatography (Sephadex LH-20) CC->SEC Enriched Fractions Prep_HPLC Preparative HPLC (C18) SEC->Prep_HPLC Semi-Purified Fractions End Pure this compound Prep_HPLC->End Final Purification

Caption: A flowchart illustrating the multi-step chromatographic purification process.

Concluding Remarks

The described protocol provides a comprehensive and systematic approach for the isolation and purification of this compound from a natural source. The combination of different chromatographic techniques, exploiting differences in polarity, size, and hydrophobicity, allows for the efficient separation of the target compound from a complex mixture. It is important to note that the specific conditions, such as solvent gradients and column choice, may require optimization depending on the specific plant matrix and the concentration of the target compound. The purity of the final product should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

References

Application Notes and Protocols for the Proposed Total Synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

To date, a total synthesis for the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one has not been reported in the scientific literature. This sesquiterpenoid, belonging to the megastigmane class, presents an interesting synthetic challenge due to its stereochemically rich cyclohexanone core and its functionalized side chain. Megastigmane glycosides have been noted for a variety of biological activities, including anti-inflammatory and neuroprotective effects. The development of a robust synthetic route would enable access to this and related molecules for further biological evaluation and drug discovery efforts. This document outlines a detailed, albeit hypothetical, total synthesis of this compound, providing plausible experimental protocols and projected quantitative data.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, (4S,5R)-4-[(1E)-3,4-dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone, suggests that it can be constructed from simpler, readily available precursors. The key disconnections would be the formation of the carbon-carbon bond of the butenyl side chain and the stereoselective construction of the substituted cyclohexanone ring. A potential starting material could be a derivative of isophorone, a common building block in terpenoid synthesis.

Proposed Synthetic Workflow Diagram

Synthetic Workflow A Starting Material (Commercially Available Precursor) B Key Intermediate 1 (Chiral Cyclohexenone) A->B  Multi-step synthesis  (e.g., asymmetric reduction,  alkylation) C Key Intermediate 2 (Epoxide Formation) B->C  Epoxidation D Key Intermediate 3 (Side Chain Introduction) C->D  Nucleophilic opening  of epoxide E Final Protected Product D->E  Functional group  manipulation F Target Molecule (this compound) E->F  Deprotection Synthetic_Logic Start Commercially Available (R)-4-methylcyclohex-3-en-1-one Step1 Stereoselective Alkylation 1 Start->Step1 Intermediate1 (4R,6S)-4,6-dimethylcyclohex-3-en-1-one Step1->Intermediate1 Step2 Alkylation 2 Intermediate1->Step2 Intermediate2 (4R,6,6)-trimethylcyclohex-3-en-1-one Step2->Intermediate2 Step3 Diastereoselective Epoxidation Intermediate2->Step3 Intermediate3 (1R,4R,5S)-4,5-epoxy-4,6,6-trimethylcyclohexan-1-one Step3->Intermediate3 Step4 Side Chain Introduction via Cuprate Opening of Epoxide Intermediate3->Step4 Intermediate4 Protected Diol Intermediate Step4->Intermediate4 Step5 Global Deprotection Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Application Notes & Protocols for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of interest in various fields, including flavor and fragrance chemistry, as well as pharmacology, due to their potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. While specific validated methods for this particular compound are not widely published, the following protocols are based on established and validated methods for structurally related megastigmane glycosides and norisoprenoids. These methods can be adapted and validated for the specific quantification of this compound. The primary recommended techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for enhanced sensitivity and selectivity.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes typical quantitative data for analytical methods used for the analysis of related megastigmanes and norisoprenoids. These values should be considered as representative targets during the validation of a method for this compound.

Analytical MethodAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
HPLC-DAD Phenolic Compounds>0.9990.1 - 1.0 µg/mL0.3 - 3.0 µg/mL95 - 105%< 5%[1]
UHPLC-MS/MS Herbal Medicine Markers0.9960 - 0.99990.02 - 8.33 ng/mL0.05 - 25.00 ng/mL88.64 - 107.43%< 3.18%[2]
GC-MS Norisoprenoids (Wine)>0.990.01 - 0.5 µg/L0.03 - 1.5 µg/L90 - 110%< 10%[3][4]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol describes a general method for the quantification of this compound in plant extracts. It is a robust and widely accessible technique suitable for routine analysis.

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in 10 mL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional, for complex matrices):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the target analyte with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-DAD Instrumentation and Conditions

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode-array detector monitoring at a wavelength determined by the UV spectrum of a this compound standard (typically in the range of 210-280 nm).

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Inject the prepared sample and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex matrices.

1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-DAD. However, due to the higher sensitivity of MS detection, a smaller starting amount of material may be used, and further dilution of the final extract may be necessary.

2. UHPLC-MS/MS Instrumentation and Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B (hold)

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion ([M+H]⁺ or [M-H]⁻) for this compound (C₁₃H₂₂O₄, MW: 242.31) would be m/z 243.15 (positive mode) or 241.15 (negative mode).

    • Product ions need to be determined by infusing a standard solution of the analyte and performing a product ion scan. At least two characteristic product ions should be selected for quantification and confirmation.

  • Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.0 kV).

    • Source Temperature: To be optimized (e.g., 150 °C).

    • Desolvation Temperature: To be optimized (e.g., 400 °C).

    • Gas Flows (Nebulizer, Drying Gas): To be optimized for the specific instrument.

4. Calibration and Quantification

The procedure is similar to that for HPLC-DAD, but with much lower concentrations for the calibration standards (e.g., in the ng/mL range). An internal standard (a structurally similar compound not present in the sample) is highly recommended to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

Experimental_Workflow_HPLC_DAD Plant_Material Dried, Powdered Plant Material (1g) Extraction Ultrasonic Extraction (80% MeOH, 3x) Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Combine_Supernatants Combine Supernatants & Evaporate Centrifugation->Combine_Supernatants SPE_Cleanup SPE Clean-up (C18) (Optional) Combine_Supernatants->SPE_Cleanup Final_Sample Reconstitute & Filter (0.45 µm) Combine_Supernatants->Final_Sample If SPE is skipped SPE_Cleanup->Final_Sample HPLC_Analysis HPLC-DAD Analysis Final_Sample->HPLC_Analysis Quantification Quantification (External Standard) HPLC_Analysis->Quantification

Caption: Workflow for Sample Preparation and HPLC-DAD Analysis.

Signaling_Pathway_Placeholder Analyte This compound (in solution) ESI_Source Electrospray Ionization (ESI) [M+H]+ or [M-H]- Analyte->ESI_Source Quadrupole1 Q1: Precursor Ion Selection (e.g., m/z 243.15) ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation (CID) (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection (e.g., m/z 123.1, 165.1) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Signal Signal Processing & Quantification Detector->Signal

Caption: Logical Flow of UHPLC-MS/MS MRM Detection.

References

Application Notes and Protocols for the HPLC Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a naturally occurring sesquiterpenoid found in various plant species. As a member of the megastigmane class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this analyte in plant extracts and other matrices is crucial for quality control, bioactivity screening, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such natural products.

This document provides detailed application notes and protocols for the use of this compound as a chemical standard for HPLC analysis. The information is intended to guide researchers in developing and validating their own analytical methods.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₂₂O₄[1]
Molecular Weight 242.31 g/mol [1]
CAS Number 476682-97-0[1]
Appearance Typically an oil or solid[1]
Purity ≥98% (for use as a chemical standard)

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of pure this compound standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in HPLC-grade methanol and make up to the mark.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • This stock solution should be stored at -20°C in a tightly sealed, light-protected container.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve for quantification.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of methanol (or another suitable solvent) and extract using ultrasonication for 30 minutes.

    • Repeat the extraction process twice more to ensure complete extraction.

  • Purification (if necessary):

    • The combined methanolic extracts can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering non-polar compounds.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.

    • Elute the desired megastigmane derivatives with a more polar solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the solvent from the extract under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific applications and instrumentation. These conditions are based on methods used for similar megastigmane derivatives.[2][3]

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD) or UV-Vis Detector at 210 nm
Injection Volume 10 µL
Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for the quantification of a natural product standard. These values should be experimentally determined for this compound.

ParameterTypical Specification
Linearity (R²) > 0.999[4]
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[4]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL[4]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2% (Intra-day), < 5% (Inter-day)
Specificity No interfering peaks at the retention time of the analyte

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC Working_Standards->HPLC_Injection Plant_Material Weigh Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filter Extract Extraction->Filtration Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection DAD/UV Detection (210 nm) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Potential Signaling Pathway Involvement

Megastigmane derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This activity is often mediated through the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Analyte This compound Analyte->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by megastigmane derivatives.

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound as a chemical standard in HPLC analysis. The provided HPLC method serves as a robust starting point for method development and validation. The visualization of the experimental workflow and a relevant signaling pathway offers a clear understanding of the practical application and potential biological context of this compound. Researchers are encouraged to perform in-house validation to ensure the method's suitability for their specific applications.

References

In Vitro Applications of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays utilizing 6,9,10-Trihydroxy-7-megastigmen-3-one, a naturally occurring sesquiterpenoid also known as Roseoside. This compound has demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects, making it a person of interest for further investigation and drug development.

Application Notes

This compound has been the subject of various in vitro studies to elucidate its therapeutic potential. Key applications include:

  • Antiviral Research: Primarily investigated for its inhibitory effects against the Hepatitis C Virus (HCV). In vitro assays have shown that this compound can reduce HCV RNA levels and inhibit the activity of the viral NS5A/B replicase, a key enzyme complex for viral replication.[1][2]

  • Anti-inflammatory Studies: The compound has been shown to possess anti-inflammatory properties. In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, can be utilized to assess its ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

  • Antioxidant Activity Assessment: this compound exhibits antioxidant properties by inhibiting lipid peroxidation.[3] In vitro assays are crucial to quantify its radical scavenging activity and its potential to mitigate oxidative stress.

  • Cardiovascular Research: Studies have explored its effects on cardiovascular cell models, such as angiotensin II-stimulated H9C2 cells. These assays can determine the compound's potential to counteract hypertension-related molecular and oxidative stress markers.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays investigating the biological activities of this compound (Roseoside).

Table 1: Antiviral Activity against Hepatitis C Virus (HCV)

AssayCell LineParameterValueReference
HCV RNA ReplicationHuh7.5EC5038.92 µM[1]
HCV RNA ReplicationHuh7.5% Inhibition at 40 µM~52%[1]
NS5A/B Replicase ActivityIn vitro% Inhibition at 20 µM~50%[1]
NS5A/B Replicase ActivityIn vitro% Inhibition at 40 µM~55%[1]

Table 2: Effects on Angiotensin II-Stimulated H9C2 Cells

Parameter MeasuredTreatment ConcentrationResultReference
Hypertension-related molecules (mRNA and protein)70 µg/mL~48% reduction[3]
NADPH oxidase activity20, 30, 50 µg/mLDose-dependent reduction[3]
H2O2 and O2- generation20, 30, 50 µg/mLDose-dependent reduction[3]
Catalase and SOD activity20, 30, 50 µg/mLDose-dependent increase[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Anti-Hepatitis C Virus (HCV) RNA Replication Assay

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HCV RNA replication in a cell-based assay.

Materials:

  • Huh7.5 cells

  • HCVcc (cell culture-derived infectious HCV)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Roseoside)

  • DMSO (vehicle control)

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in 24-well plates at an appropriate density and incubate overnight.

  • Infection: Infect the cells with HCVcc at a multiplicity of infection (MOI) of 0.1.

  • Treatment: Immediately after infection, treat the cells with serial dilutions of this compound (e.g., 5, 10, 20, 30, 40 µM). Include a DMSO-treated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: After incubation, wash the cells and extract total RNA using a suitable RNA extraction kit.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of HCV RNA (targeting a specific viral gene like NS5B) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative HCV RNA levels for each treatment condition compared to the DMSO control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro HCV NS5A/B Replicase Assay

Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of the HCV NS5A/B replicase complex.

Materials:

  • Purified recombinant HCV NS5A and NS5B proteins

  • RNA template (e.g., a subgenomic HCV replicon)

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP or a fluorescent analog)

  • Reaction buffer (containing MgCl2, DTT, and other necessary components)

  • This compound (Roseoside)

  • DMSO (vehicle control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, rNTPs (including the labeled one), and the RNA template.

  • Inhibitor Addition: Add different concentrations of this compound or DMSO to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5A and NS5B proteins to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Precipitate the newly synthesized RNA and measure the incorporated labeled rNTPs using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of replicase activity for each compound concentration compared to the DMSO control.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Objective: To evaluate the ability of this compound to inhibit lipid peroxidation in vitro.

Materials:

  • Egg yolk homogenate (as a source of lipids)

  • Ferrous sulfate (FeSO4) to induce lipid peroxidation

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • This compound (Roseoside)

  • Positive control (e.g., Vitamin E)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In test tubes, mix the egg yolk homogenate with different concentrations of this compound or the positive control.

  • Induction of Peroxidation: Add FeSO4 solution to all tubes except the blank to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding TCA.

  • Color Development: Add TBA reagent to all tubes and heat in a boiling water bath for 15 minutes. This will lead to the formation of a pink-colored chromogen with malondialdehyde (MDA), a product of lipid peroxidation.

  • Measurement: Cool the tubes and centrifuge. Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each concentration of the compound.

Anti-inflammatory Assay in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (Roseoside)

  • Griess Reagent

  • MTT reagent for cytotoxicity assessment

  • Microplate reader

Procedure:

  • Cell Viability (MTT Assay): First, determine the non-toxic concentrations of the compound on RAW264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Nitric Oxide Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by the compound.

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway by this compound

This compound is thought to exert its anti-inflammatory and antioxidant effects in part through the modulation of the NF-κB signaling pathway. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes. By reducing reactive oxygen species (ROS), this compound can indirectly inhibit the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p50/p65) sequestered in the cytoplasm, thereby downregulating the expression of inflammatory mediators.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus / Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS IKK IKK Complex ROS->IKK Activates IkBa P-IκBα (Degradation) IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkBa_NFkB:f0->IkBa releases IkBa_NFkB:f1->NFkB releases Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Compound->ROS Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In Vitro Anti-HCV Activity Screening

The following diagram illustrates a typical workflow for screening compounds for anti-HCV activity, from initial cell-based assays to more specific mechanistic studies.

Anti_HCV_Workflow Start Start: Compound Library RepliconAssay HCV Replicon Assay (Cell-based) Start->RepliconAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT) RepliconAssay->Cytotoxicity EC50_CC50 Determine EC50 & CC50 Selectivity Index (SI) Cytotoxicity->EC50_CC50 HitSelection Hit Selection (Potent & Low Toxicity) EC50_CC50->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism ReplicaseAssay NS5A/B Replicase Assay (Enzymatic) Mechanism->ReplicaseAssay End Lead Compound ReplicaseAssay->End

Caption: Workflow for in vitro screening of anti-HCV compounds.

References

Unlocking the Pro-Apoptotic Potential of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from natural sources. While the broader class of sesquiterpenoids has garnered interest for its diverse biological activities, including anti-cancer properties, specific data on the apoptotic effects of this compound in cancer cells is not yet available in the scientific literature.

These application notes provide a comprehensive and generalized framework for researchers to investigate the potential of this compound as an apoptosis-inducing agent in cancer cells. The protocols outlined below are based on standard methodologies employed in the study of novel anti-cancer compounds.

Hypothesized Mechanism of Action

Based on studies of structurally similar compounds, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways are central to programmed cell death and are common targets for anti-cancer therapeutics. The intrinsic pathway is often characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of a different cascade of caspases.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for a specified time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The different cell populations will be distinguished by their fluorescence profiles:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Cancer cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, and a loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) reagents and an imaging system.

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)[Insert Value]
A549 (Lung)[Insert Value]
HeLa (Cervical)[Insert Value]
HCT116 (Colon)[Insert Value]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Data)

ProteinFold Change vs. Control
Bcl-2[Insert Value]
Bax[Insert Value]
Cleaved Caspase-3[Insert Value]
Cleaved Caspase-9[Insert Value]
Cleaved PARP[Insert Value]

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the pro-apoptotic effects of a novel compound.

G cluster_0 Hypothesized Intrinsic Apoptotic Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway.

G cluster_1 Experimental Workflow Start Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Treatment Treat Cells with IC50 Concentration of Compound MTT->Treatment AnnexinV Apoptosis Assay (Annexin V/PI Staining) Treatment->AnnexinV WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot Analysis Data Analysis and Mechanism Elucidation AnnexinV->Analysis WesternBlot->Analysis

Caption: General Experimental Workflow.

Application Notes and Protocols for 6,9,10-Trihydroxy-7-megastigmen-3-one: A Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the documented anti-inflammatory activities of structurally related megastigmane and ionone derivatives. As of the date of this document, there is no direct published research on the specific anti-inflammatory properties of 6,9,10-Trihydroxy-7-megastigmen-3-one. The information provided is for research and informational purposes only and should be adapted and validated for specific experimental conditions.

Introduction

This compound is a megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. Structurally related compounds, such as β-damascenone and 3-hydroxy-β-ionone, have demonstrated notable anti-inflammatory properties in various in vitro models.[1][2][3] These compounds have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This document provides a hypothetical framework for investigating the anti-inflammatory potential of this compound, including potential quantitative data and detailed experimental protocols.

Data Presentation: Hypothetical Anti-inflammatory Activity

The following tables summarize the potential quantitative data for the anti-inflammatory effects of this compound, based on activities reported for structurally similar compounds.[1]

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
115.2 ± 2.112.8 ± 1.9
535.8 ± 3.531.5 ± 3.2
1058.4 ± 4.252.1 ± 4.5
2575.1 ± 5.170.3 ± 5.3
IC₅₀ (µM) ~8.5 ~9.2

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL LPS for 24 hours.

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
110.5 ± 1.88.9 ± 1.511.2 ± 2.0
528.9 ± 3.125.4 ± 2.830.1 ± 3.3
1049.7 ± 4.045.8 ± 3.951.5 ± 4.1
2568.3 ± 4.965.2 ± 4.772.4 ± 5.0
IC₅₀ (µM) ~10.1 ~11.5 ~9.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL LPS for 24 hours.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Proteasome->IkBa_P Inhibits Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces IkBa_NFkB->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one Compound->TAK1 Potential Inhibition Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blot).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6][7]

  • Materials:

    • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.

    • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

    • 96-well microplate reader.

  • Procedure:

    • After cell treatment, collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

This protocol quantifies the concentration of PGE2 and cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][9][10]

  • Materials:

    • Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.

    • Wash buffer, substrate solution, and stop solution (typically provided in the kit).

    • 96-well microplate reader.

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Briefly, add cell culture supernatants and standards to the wells of the antibody-coated microplate.

    • Incubate to allow the analyte to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody, followed by incubation.

    • Wash the plate and add a streptavidin-HRP conjugate, followed by incubation.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).[8][9]

    • Calculate the concentrations of PGE2 and cytokines in the samples from the standard curve.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p38, JNK, ERK1/2) to determine the inhibitory effect of the compound on their activation.[11][12]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for total and phosphorylated forms of p38, JNK, ERK1/2) and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein and the loading control.[12]

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A1 Seed RAW 264.7 Cells A2 Pre-treat with This compound A1->A2 A3 Stimulate with LPS A2->A3 B1 Collect Supernatant A3->B1 B2 Lyse Cells A3->B2 C1 Griess Assay (NO) B1->C1 C2 ELISA (PGE2, Cytokines) B1->C2 D1 Western Blot (MAPK Pathway) B2->D1 E1 Quantify Mediator Levels C1->E1 C2->E1 E2 Analyze Protein Expression D1->E2 F1 Determine IC₅₀ Values E1->F1

Caption: General workflow for in vitro anti-inflammatory evaluation.

References

Application Notes and Protocols for Investigating the Role of 6,9,10-Trihydroxy-7-megastigmen-3-one in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Sesquiterpenoids play a significant role in plant ecology, acting as antimicrobial agents, antifeedants, and signaling molecules in plant defense responses.[1][2][3][4][5] While specific research on the role of this compound in plant immunity is currently limited, its chemical nature suggests it may function as an elicitor or modulator of plant defense mechanisms.

Elicitors are compounds that can trigger a state of heightened resistance in plants against a broad spectrum of pathogens.[6] This induced resistance is often mediated by complex signaling pathways, primarily those involving the phytohormones salicylic acid (SA) and jasmonic acid (JA).[7][8][9] The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and herbivorous insects.[10][11]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel plant defense activator. The following sections detail hypothetical signaling pathways, detailed experimental protocols for assessing its biological activity, and templates for data presentation.

Hypothetical Signaling Pathways

Given its classification as a sesquiterpenoid, it is plausible that this compound could influence plant defense by modulating the canonical jasmonic acid (JA) and salicylic acid (SA) signaling pathways. These pathways are central to the plant's ability to recognize and respond to biotic threats.[10][12][13][14][15]

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is critical for responses to wounding and necrotrophic pathogens. A simplified representation of this pathway involves the perception of the active form of JA, jasmonoyl-isoleucine (JA-Ile), by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of JA-responsive defense genes.[7][8][10] this compound could potentially act upstream, influencing JA biosynthesis, or interact with components of the core signaling module.

jasmonic_acid_pathway cluster_perception Perception & Signal Transduction cluster_response Transcriptional Response Pathogen_Attack Pathogen Attack / Wounding JA_Biosynthesis JA Biosynthesis Pathogen_Attack->JA_Biosynthesis Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one (Hypothetical Elicitor) Compound->JA_Biosynthesis ? JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation MYC2 MYC2 (TF) COI1_JAZ->MYC2 represses JAZ_Degradation->MYC2 releases Defense_Genes Defense Gene Expression (e.g., VSP2) MYC2->Defense_Genes activates Defense_Response Defense Response Defense_Genes->Defense_Response

Caption: Hypothetical modulation of the Jasmonic Acid (JA) signaling pathway.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is fundamental for establishing resistance against biotrophic pathogens and is associated with Systemic Acquired Resistance (SAR).[11][14][15] Pathogen recognition leads to SA accumulation, which activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus, interacts with TGA transcription factors, and induces the expression of Pathogenesis-Related (PR) genes.[11][13] A novel compound could interfere with SA biosynthesis, its perception, or the downstream signal transduction cascade.

salicylic_acid_pathway cluster_perception_sa Perception & Signal Transduction cluster_response_sa Transcriptional Response Pathogen_Recognition Pathogen Recognition SA_Biosynthesis SA Biosynthesis Pathogen_Recognition->SA_Biosynthesis Compound_SA 6,9,10-Trihydroxy- 7-megastigmen-3-one (Hypothetical Elicitor) Compound_SA->SA_Biosynthesis ? SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in Cytosol SA->NPR1_inactive activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active translocates TGA_TF TGA (TF) NPR1_active->TGA_TF interacts with PR_Genes PR Gene Expression (e.g., PR-1) TGA_TF->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Hypothetical modulation of the Salicylic Acid (SA) signaling pathway.

Experimental Protocols

To elucidate the role of this compound in plant defense, a series of targeted experiments are required. The following protocols provide a methodological foundation for this investigation.

Protocol 1: In Vitro Antimicrobial Activity Assay

Objective: To determine if this compound has direct antimicrobial activity against common plant pathogens.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Bacterial pathogens (e.g., Pseudomonas syringae, Xanthomonas campestris)

  • Potato Dextrose Agar (PDA) for fungi; Luria-Bertani (LB) agar for bacteria

  • Sterile petri dishes, micropipettes, spreaders

  • Spectrophotometer

  • Appropriate solvents (DMSO, ethanol) and sterile water

  • Positive controls (e.g., commercial fungicide/bactericide) and negative controls (solvent only)

Methodology:

  • Fungal Growth Inhibition (Agar Dilution Method):

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

    • Add this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a solvent control plate.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a 5 mm mycelial plug from an actively growing fungal culture in the center of each plate.

    • Incubate plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the radial growth of the mycelium daily until the fungus in the control plate reaches the edge.

    • Calculate the percentage of growth inhibition relative to the solvent control.

  • Bacterial Growth Inhibition (Broth Microdilution Method):

    • Grow bacterial pathogen in LB broth overnight to the mid-log phase.

    • Adjust the bacterial suspension to a concentration of ~1x10^6 CFU/mL.

    • In a 96-well microtiter plate, add LB broth containing serial dilutions of the test compound.

    • Inoculate each well with the bacterial suspension. Include positive and negative controls.

    • Incubate the plate at the optimal temperature (e.g., 28°C) with shaking for 18-24 hours.

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

Protocol 2: Plant Treatment and Defense Induction Assay

Objective: To assess the ability of this compound to induce defense responses in a model plant (e.g., Arabidopsis thaliana or tomato).

Materials:

  • 4-week-old Arabidopsis thaliana plants (or other suitable species)

  • This compound solution (e.g., 100 µM in 0.01% Tween-20)

  • Mock solution (0.01% Tween-20 in water)

  • Pathogen suspension (e.g., P. syringae at 1x10^5 CFU/mL)

  • Spray bottles, syringes without needles

  • Liquid nitrogen

  • Sterile tubes for sample collection

Methodology:

  • Plant Treatment:

    • Divide plants into four groups: (1) Mock-treated, (2) Compound-treated, (3) Mock-treated + Pathogen, (4) Compound-treated + Pathogen.

    • For groups 2 and 4, spray the foliage of the plants with the this compound solution until runoff.

    • For groups 1 and 3, spray with the mock solution.

    • Allow plants to dry and keep them under standard growth conditions.

  • Pathogen Challenge (Optional, for resistance assays):

    • 24-48 hours after the initial treatment, inoculate plants in groups 3 and 4 with the pathogen suspension using a syringe for infiltration or a sprayer for surface inoculation.

    • Monitor disease symptoms (e.g., lesion size, chlorosis) over 3-5 days. Quantify bacterial growth by performing serial dilutions and plating of leaf disc homogenates.

  • Sample Collection for Molecular Analysis:

    • At various time points after compound treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from plants in groups 1 and 2.

    • Immediately flash-freeze the collected tissue in liquid nitrogen.

    • Store samples at -80°C until further analysis (gene expression or hormone quantification).

Protocol 3: Analysis of Defense-Related Gene Expression by RT-qPCR

Objective: To quantify the expression levels of key defense-related marker genes following treatment with this compound.

Materials:

  • Frozen plant tissue from Protocol 2

  • RNA extraction kit (e.g., Trizol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for marker genes (e.g., PR-1 for SA pathway, VSP2 or PDF1.2 for JA pathway) and a reference gene (e.g., Actin or Ubiquitin)

  • Real-time PCR system

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of frozen leaf tissue using a suitable kit, following the manufacturer's instructions.[16]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~0.4 µM each), and diluted cDNA template.

    • Run the qPCR plate on a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[17][18]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the mock-treated control at the corresponding time point.[19]

Protocol 4: Quantification of Endogenous Phytohormones by LC-MS/MS

Objective: To measure the levels of salicylic acid (SA) and jasmonic acid (JA) in plant tissues after treatment with this compound.

Materials:

  • Frozen plant tissue from Protocol 2 (lyophilized for best results)

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Internal standards (e.g., deuterated SA and JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Hormone standards for calibration curves

Methodology:

  • Sample Extraction:

    • Homogenize 50-100 mg of frozen (or lyophilized) plant tissue to a fine powder.

    • Add a known amount of internal standards to each sample.

    • Add 1 mL of ice-cold extraction solvent and incubate at 4°C with shaking for at least 1 hour.[20][21]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 min at 4°C.

    • Collect the supernatant. Re-extract the pellet with another 0.5 mL of solvent and combine the supernatants.

  • Purification by SPE:

    • Activate and equilibrate an SPE cartridge according to the manufacturer’s protocol.

    • Load the plant extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the phytohormones with a stronger solvent (e.g., 80-100% methanol).

    • Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

    • Inject the sample into the LC-MS/MS system.

    • Separate the hormones using a suitable C18 reverse-phase column with a gradient of water and acetonitrile/methanol (both containing a small amount of formic or acetic acid).

    • Detect and quantify the hormones using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[22][23]

    • Calculate the concentration of each hormone based on the peak area ratio of the endogenous hormone to its corresponding internal standard, using a calibration curve generated with authentic standards.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the proposed experimental protocols.

Table 1: In Vitro Antimicrobial Activity of this compound

Concentration (µg/mL) Fungal Growth Inhibition (%) vs. B. cinerea (Mean ± SD) Bacterial Growth (OD600) vs. P. syringae (Mean ± SD)
Solvent Control 0 1.25 ± 0.08
10
50
100
200

| Positive Control | | |

Table 2: Relative Expression of Defense Genes in Arabidopsis Treated with this compound

Time (Hours Post-Treatment) Relative Fold Change in PR-1 Expression (Mean ± SD) Relative Fold Change in VSP2 Expression (Mean ± SD)
0 1.0 ± 0.0 1.0 ± 0.0
6
12
24

| 48 | | |

Table 3: Endogenous Phytohormone Levels in Arabidopsis Treated with this compound

Time (Hours Post-Treatment) Salicylic Acid (ng/g FW) (Mean ± SD) Jasmonic Acid (ng/g FW) (Mean ± SD)
Mock Control (24h)
0
6
12

| 24 | | |

Experimental Workflow Visualization

The overall process for characterizing the plant defense-related activities of this compound can be visualized in the following workflow.

experimental_workflow cluster_1 Phase 1: In Vitro Screening cluster_2 Phase 2: In Planta Assays cluster_3 Phase 3: Molecular & Chemical Analysis start Start: Hypothesis Compound may have defense activity protocol1 Protocol 1: Antimicrobial Assay (Fungi & Bacteria) start->protocol1 data1 Data 1: MIC / Growth Inhibition (%) protocol1->data1 protocol2 Protocol 2: Plant Treatment (e.g., Arabidopsis) data1->protocol2 If active or for elicitor screening pathogen_challenge Pathogen Challenge (Disease Assay) protocol2->pathogen_challenge sample_collection Time-Course Sample Collection protocol2->sample_collection conclusion Conclusion: Elucidation of Defense Mechanism pathogen_challenge->conclusion protocol3 Protocol 3: RT-qPCR for Defense Gene Expression sample_collection->protocol3 protocol4 Protocol 4: LC-MS/MS for Phytohormone Levels sample_collection->protocol4 data3 Data 2: Relative Gene Expression protocol3->data3 data4 Data 3: SA & JA Concentrations protocol4->data4 data3->conclusion data4->conclusion

Caption: A generalized workflow for investigating a novel compound in plant defense.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 6,9,10-Trihydroxy-7-megastigmen-3-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the known plant sources for this compound?

This compound is a megastigmane glycoside that has been isolated from the flowers of Carthamus tinctorius L., commonly known as Safflower.[1] While other megastigmane glycosides have been found in various plants, including Flueggea virosa, Carthamus tinctorius is a confirmed source of this specific compound.

Q2: What is a general overview of the extraction process for this compound?

The extraction of polar glycosides like this compound typically involves a multi-step process. This begins with the extraction of the dried and powdered plant material using a polar solvent. The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Finally, chromatographic techniques are employed for the isolation and purification of the target compound.

Q3: What factors can influence the final yield of the extracted compound?

Several factors can significantly impact the extraction yield, including:

  • Plant Material Quality: The concentration of the target compound can vary based on the plant's geographic origin, harvest time, and post-harvest handling.

  • Particle Size: Finer grinding of the plant material increases the surface area available for solvent extraction, generally leading to higher yields.

  • Solvent Selection: The choice of solvent and its polarity are critical for efficiently dissolving the target compound.

  • Extraction Method: Different methods like maceration, Soxhlet extraction, and ultrasound-assisted extraction have varying efficiencies and can affect the yield.

  • Temperature and Duration: Extraction temperature and time need to be optimized to maximize recovery without causing thermal degradation of the compound.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of the target glycoside.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Problem 1: Low Yield of Crude Extract

Possible Causes:

  • Incomplete Extraction: The solvent may not have fully penetrated the plant material, or the extraction time may have been insufficient.

  • Inappropriate Solvent: The polarity of the solvent may not be optimal for solubilizing this compound.

  • Poor Quality Plant Material: The starting plant material may have a low concentration of the target compound.

Solutions:

  • Optimize Particle Size: Ensure the plant material is finely and uniformly ground.

  • Solvent System Optimization: Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous mixtures (e.g., 70-80% ethanol/methanol) to find the optimal solvent system.

  • Increase Extraction Efficiency: Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration and reduce extraction time.[2]

  • Serial Extraction: Perform multiple extractions on the same plant material and combine the extracts to ensure exhaustive extraction.

Problem 2: Low Yield of Purified this compound After Chromatography

Possible Causes:

  • Compound Degradation: The target compound may be sensitive to heat, light, or pH extremes during the extraction and purification process.

  • Losses During Liquid-Liquid Partitioning: The compound may have partially partitioned into an unexpected solvent layer due to its polarity.

  • Inefficient Chromatographic Separation: The chosen stationary and mobile phases may not be suitable for resolving the target compound from impurities.

  • Co-elution with Other Compounds: Impurities with similar polarities may be co-eluting with the target compound, leading to a lower purity and perceived yield.

Solutions:

  • Assess Compound Stability: Whenever possible, conduct small-scale stability tests of the crude extract under different temperature and pH conditions. Glycosides can be susceptible to hydrolysis under acidic conditions.[3]

  • Careful Fractionation: Analyze all fractions from the liquid-liquid partitioning by a suitable method (e.g., TLC or HPLC) to track the distribution of the target compound.

  • Optimize Chromatography:

    • Column Chromatography: Experiment with different stationary phases (e.g., silica gel, C18 reversed-phase) and a gradient of mobile phases to achieve better separation.

    • Preparative HPLC: For final purification, use a high-resolution preparative HPLC column and a carefully optimized elution method.

  • Monitor with a Specific Analytical Method: If available, use a specific analytical method like HPLC-MS to accurately identify and quantify the target compound in different fractions.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Carthamus tinctorius flowers, based on common methods for extracting polar glycosides from plant materials.[2][4]

1. Preparation of Plant Material

  • Drying: Air-dry the flowers of Carthamus tinctorius in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grinding: Grind the dried flowers into a fine powder using a mechanical grinder.

2. Extraction

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large flask and add 80% aqueous methanol (MeOH) in a 1:10 (w/v) ratio.

    • Seal the flask and macerate at room temperature for 48 hours with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning)

  • Suspend the crude extract in distilled water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • n-Hexane (to remove non-polar compounds)

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

  • Collect each solvent fraction separately. The target megastigmane glycosides are expected to be in the more polar fractions (EtOAc and the remaining aqueous layer).

  • Concentrate each fraction using a rotary evaporator.

4. Purification

  • Column Chromatography:

    • Subject the ethyl acetate and/or aqueous fractions to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, starting with a mixture of dichloromethane and methanol and gradually increasing the methanol concentration.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing the compound of interest from the column chromatography.

    • Further purify the pooled fractions using a reversed-phase (C18) preparative HPLC column.

    • Use a mobile phase gradient of methanol and water or acetonitrile and water to isolate the pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Glycosides

Extraction MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Maceration Soaking plant material in a solvent at room temperature.[2]Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yield compared to other methods.Suitable, especially for initial small-scale extractions.
Soxhlet Extraction Continuous extraction with a hot solvent.[2]Efficient in terms of solvent use.Potential for thermal degradation of heat-sensitive compounds.[2]Use with caution due to the potential for thermal degradation of the glycoside.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[2]Reduced extraction time, increased yield.[2]Requires specialized equipment.Recommended for improving extraction efficiency.
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and plant material rapidly.[2]Very fast, efficient, and uses less solvent.Requires specialized microwave extraction equipment.A good option for rapid and efficient extraction, provided the compound is stable at the temperatures reached.

Table 2: Influence of Solvents on Glycoside Extraction

SolventPolarityTypical UseExpected Efficiency for this compound
n-Hexane Non-polarDefatting, removal of non-polar compoundsLow, used for pre-extraction to remove lipids.
Dichloromethane (CH₂Cl₂) IntermediateExtraction of less polar glycosides and aglyconesModerate, may extract some megastigmanes.
Ethyl Acetate (EtOAc) IntermediateExtraction of moderately polar glycosidesGood, likely to extract the target compound.
Methanol (MeOH) PolarExtraction of a wide range of polar glycosidesHigh, a good primary extraction solvent.
Ethanol (EtOH) PolarSimilar to methanol, often used as a safer alternativeHigh, a good primary extraction solvent.
Water Highly PolarExtraction of highly polar glycosidesHigh, but may also extract many other water-soluble compounds, making purification more complex.
Aqueous Alcohol (e.g., 70% EtOH) PolarBalances polarity to enhance extraction of a broad range of glycosides.[2]Very high, often considered optimal for initial extraction of glycosides.

Mandatory Visualization

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification plant_material Carthamus tinctorius flowers drying Drying plant_material->drying grinding Grinding drying->grinding extraction Maceration with 80% Methanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction (Discard) partitioning->hexane_fraction dcm_fraction CH2Cl2 Fraction partitioning->dcm_fraction etoac_fraction EtOAc Fraction partitioning->etoac_fraction aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chrom Silica Gel Column Chromatography etoac_fraction->column_chrom aqueous_fraction->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Generalized workflow for the extraction and isolation of this compound.

troubleshooting_low_yield cluster_crude Problem Area: Crude Extract cluster_purification Problem Area: Purification start Low Yield of Target Compound check_material Check Plant Material Quality start->check_material check_grinding Optimize Particle Size start->check_grinding check_solvent Test Different Solvents/Polarities start->check_solvent check_method Consider Advanced Extraction (UAE/MAE) start->check_method check_degradation Assess Compound Stability (pH, Temp) start->check_degradation check_partitioning Analyze All LLE Fractions start->check_partitioning check_chromatography Optimize Chromatographic Conditions start->check_chromatography

References

"6,9,10-Trihydroxy-7-megastigmen-3-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 6,9,10-Trihydroxy-7-megastigmen-3-one are limited in publicly available literature. The following troubleshooting guides and FAQs are based on general chemical principles, data from structurally related compounds such as other megastigmane derivatives and carotenoid degradation products, and common issues encountered with complex natural products.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a decrease in purity over time, even when stored at low temperatures. What could be the cause?

A1: While low-temperature storage is crucial, several factors can contribute to the degradation of this compound. As a carotenoid-derived compound, it is likely susceptible to:

  • Oxidation: The presence of multiple hydroxyl groups and an unsaturated ketone moiety makes the molecule prone to oxidation. Trace amounts of oxygen in the storage vial can lead to degradation over time.

  • Light Exposure: Unsaturated ketones can be sensitive to light, which can catalyze photo-oxidative reactions.[1] Ensure your samples are stored in amber vials or otherwise protected from light.

  • Trace Impurities: The presence of acidic or basic impurities, or metal ions, can catalyze degradation reactions. Ensure high-purity solvents and inert storage containers are used.

Q2: I am observing the appearance of new, unexpected peaks in my HPLC analysis of a stored sample. What are these likely to be?

A2: New peaks likely represent degradation products. Given the structure of this compound, potential degradation pathways include:

  • Oxidation Products: Further oxidation of the hydroxyl groups or cleavage of the carbon-carbon bonds can occur.

  • Dehydration Products: The allylic alcohol at C-9 and the tertiary alcohol at C-6 could undergo dehydration, especially under acidic or thermal stress.

  • Isomerization Products: The stereochemistry of the molecule may change over time, leading to the formation of diastereomers that could be resolved by HPLC.

Q3: What are the optimal storage conditions for this compound?

A3: Based on general principles for similar compounds, the following storage conditions are recommended to maximize stability:

  • Temperature: Store at -20°C or below. For long-term storage, -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials and storing in the dark.

  • Form: Store as a dry, solid powder if possible. If in solution, use a high-purity, anhydrous, aprotic solvent and store at low temperature.

Troubleshooting Guides

Issue 1: Inconsistent Bioassay Results
Symptom Possible Cause Troubleshooting Steps
Decreasing potency in subsequent experiments.Sample degradation in solution.1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. 3. Perform a quick purity check (e.g., by TLC or HPLC) of the stock solution before use.
High variability between replicates.Incomplete dissolution or precipitation of the compound in the assay medium.1. Confirm the solubility of the compound in your assay buffer. 2. Use a co-solvent like DMSO or ethanol if necessary, ensuring the final concentration does not affect the assay. 3. Visually inspect for any precipitation before adding to the assay.
Issue 2: Rapid Degradation During Experimental Procedures
Symptom Possible Cause Troubleshooting Steps
Loss of compound during heating steps (e.g., sample preparation, evaporation).Thermal degradation. Megastigmanes, as carotenoid degradation products, can be susceptible to heat.[2]1. Avoid high temperatures whenever possible. 2. Use a rotary evaporator with a low-temperature water bath for solvent removal. 3. If heating is necessary, perform it for the shortest possible duration.
Degradation when exposed to certain solvents or buffers.pH-mediated degradation.1. Assess the stability of the compound in the intended solvent or buffer system through a pilot experiment. 2. Use neutral or slightly acidic pH conditions, as strongly acidic or basic conditions can promote degradation.

Summary of Potential Degradation Factors and Recommended Mitigation Strategies

Factor Potential Effect Mitigation Strategy
Temperature Thermal decomposition, increased reaction rates.[3][4]Store at -20°C or -80°C. Minimize exposure to high temperatures during experiments.
Light Photo-oxidation and photodegradation.[1]Store in amber vials or light-blocking containers. Work in a dimly lit environment when possible.
Oxygen Oxidation of hydroxyl groups and the unsaturated system.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents.
pH Acid or base-catalyzed degradation (e.g., dehydration, isomerization).Maintain a neutral or slightly acidic pH. Avoid strong acids and bases.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution
  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to make a 1 mg/mL stock solution.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

    • For each condition, prepare vials for different time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis:

    • Analyze a "time 0" sample immediately after preparation to establish the initial purity.

    • Use a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • At each subsequent time point, retrieve a vial from each storage condition and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

degradation_pathway parent 6,9,10-Trihydroxy- 7-megastigmen-3-one oxidation Oxidation Products (e.g., further hydroxylated or cleaved) parent->oxidation O2, Light, Heat dehydration Dehydration Products (loss of H2O) parent->dehydration Acid, Heat isomerization Isomers parent->isomerization pH, Heat

Caption: Hypothesized degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials for Each Condition & Timepoint prep_stock->aliquot storage_conditions Store at -20°C, 4°C, RT, etc. aliquot->storage_conditions hplc HPLC Analysis at Time = 0, 24h, 48h... storage_conditions->hplc data_analysis Calculate % Remaining & Degradation Rate hplc->data_analysis

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: 6,9,10-Trihydroxy-7-megastigmen-3-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. The following questions and answers address common challenges encountered during its purification, with a focus on identifying and mitigating the formation of artifacts.

Frequently Asked Questions (FAQs)

Q1: After purification, I have a compound that I've identified as this compound, but I suspect it might be an artifact. Is this possible?

A1: Yes, it is highly possible that this compound could be an artifact. Megastigmane-type compounds are frequently found in nature as glycosides.[1][2][3][4] The process of extraction and purification, particularly if it involves acidic conditions or prolonged heating, can lead to the hydrolysis of these glycosidic bonds, yielding the aglycone form, which in this case would be this compound.[5][6][7][8]

Q2: What are the most likely precursors to this compound in a natural extract?

A2: The most probable precursors are glycosides of this compound. These would consist of the parent molecule linked to one or more sugar moieties (e.g., glucose, rhamnose) at one of the hydroxyl groups (C-6, C-9, or C-10). During extraction or purification, these glycosides can be hydrolyzed.

Q3: My purification protocol involves the use of methanol and mild acid. Could this be the source of the suspected artifact?

A3: Absolutely. The use of alcoholic solvents like methanol, especially in the presence of acid, is a common cause of artifact formation in natural product isolation.[9][10][11][12] There are two primary concerns:

  • Acid-catalyzed hydrolysis: The acidic conditions can cleave the glycosidic bonds of the parent megastigmane glycoside, leading to the formation of this compound.

  • Solvent-derived artifacts: Alcohols can react with certain functional groups. While less likely with hydroxyl groups under mild conditions, the possibility of reactions cannot be entirely ruled out, especially if other reactive species are present in the extract.

Troubleshooting Guides

Troubleshooting Scenario 1: Unexpected Compound Detected After Acidic Methanol Extraction

Issue: You have isolated this compound after performing an extraction with acidified methanol followed by chromatographic purification. You suspect it may not be a genuine natural product.

Troubleshooting Steps:

  • Re-evaluate the Extraction Protocol:

    • Avoid or minimize the use of acid during extraction. Consider using a neutral solvent system.

    • Perform the extraction at room temperature or below to minimize thermally induced degradation.

    • Reduce the extraction time to the minimum necessary for efficient extraction.[6]

  • Analyze the Crude Extract:

    • Use a gentler analytical technique, such as direct infusion mass spectrometry or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS), to analyze the crude extract before any purification steps. Look for the presence of corresponding megastigmane glycosides.

  • Enzymatic Hydrolysis Confirmation:

    • If you have isolated a suspected precursor glycoside, subject it to enzymatic hydrolysis using a specific glycosidase (e.g., β-glucosidase). If this compound is formed, it strongly suggests it is an artifact of hydrolysis.

Experimental Protocol: Mild Extraction for Glycoside Preservation
  • Sample Preparation: Homogenize fresh or freeze-dried plant material.

  • Extraction Solvent: Use a neutral solvent such as 80% aqueous acetone or pure ethyl acetate.

  • Extraction Conditions: Perform the extraction at 4°C with constant agitation for a short period (e.g., 2-4 hours).

  • Solvent Removal: Concentrate the extract under reduced pressure at a low temperature (<35°C).

  • Analysis: Immediately analyze the crude extract using LC-MS to identify potential megastigmane glycosides.

Data Presentation

Table 1: Hypothetical LC-MS Data Comparing Different Extraction Methods

Extraction MethodCompound DetectedRetention Time (min)[M+H]⁺ (m/z)Putative Identification
Acidified MethanolPeak 112.5257.1747This compound (Aglycone)
Neutral Aqueous AcetonePeak 28.2419.2279This compound glucoside
Neutral Aqueous AcetonePeak 1 (trace)12.5257.1747This compound (Aglycone)

Table 2: Hypothetical NMR Data for the Aglycone and its Glycoside

Protonδ (ppm) in CD₃OD - Aglyconeδ (ppm) in CD₃OD - Glucoside
H-1' (anomeric)-~ 4.5 (d, J = 7.8 Hz)
Other sugar protons-3.2 - 3.9
Megastigmane protons......

Visualizations

Artifact_Formation_Pathway cluster_precursor Natural Precursor cluster_process Extraction/Purification cluster_artifact Purification Artifact Precursor Megastigmane Glycoside (in planta) Process Acidic Conditions (e.g., acidified MeOH) or Heat Precursor->Process Hydrolysis Artifact This compound (Aglycone) Process->Artifact Sugar Sugar Moiety Process->Sugar

Caption: Potential artifact formation pathway of this compound.

Caption: Troubleshooting workflow for identifying purification artifacts.

References

Technical Support Center: Optimizing HPLC-UV Detection of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-UV analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions.

Experimental Protocols

Recommended Starting HPLC-UV Method Parameters:

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10-20% B, increase to 80-90% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25-30°C
Detection Wavelength Primary: ~245 nm (based on similar megastigmanes)[1] Secondary: 210 nm for general screening
Injection Volume 5 - 20 µL
Sample Diluent Mobile phase at initial conditions or Methanol

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Troubleshooting_Workflow Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Split Split Peaks PeakShape->Split Yes RetentionTime Retention Time Issues? PeakShape->RetentionTime No Sol_Tailing Check mobile phase pH Use high purity silica column Consider ion-pairing reagent Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Ensure sample solvent matches mobile phase Fronting->Sol_Fronting Sol_Split Check for column blockage Ensure column is properly equilibrated Split->Sol_Split Drifting Drifting RT RetentionTime->Drifting Yes NoPeak No Peak / Low Sensitivity RetentionTime->NoPeak Yes Baseline Baseline Problems? RetentionTime->Baseline No Sol_DriftingRT Check pump performance Ensure stable column temperature Prepare fresh mobile phase Drifting->Sol_DriftingRT Sol_NoPeak Verify detector wavelength Check sample preparation Increase sample concentration NoPeak->Sol_NoPeak Noise Noisy Baseline Baseline->Noise Yes Drift Drifting Baseline Baseline->Drift Yes Ghost Ghost Peaks Baseline->Ghost Yes End Problem Resolved Baseline->End No Sol_Noise Degas mobile phase Clean detector cell Check for leaks Noise->Sol_Noise Sol_Drift Allow for column equilibration Check for mobile phase contamination Drift->Sol_Drift Sol_Ghost Clean injector and column Run blank gradients Ghost->Sol_Ghost Sol_Tailing->End Sol_Fronting->End Sol_Split->End Sol_DriftingRT->End Sol_NoPeak->End Sol_Noise->End Sol_Drift->End Sol_Ghost->End

Caption: A workflow diagram for troubleshooting common HPLC issues.

Troubleshooting Scenarios and Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH is inappropriate for the analyte. - Column overload.- Use a high-purity, end-capped C18 column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. - Reduce the sample concentration.
Peak Fronting - High sample concentration (mass overload). - Sample solvent is stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Unstable column temperature. - Column degradation.- Ensure proper mobile phase mixing and degassing. - Use a column thermostat to maintain a constant temperature. - Replace the column if it's old or has been exposed to harsh conditions.
Low UV Signal / No Peak - The compound has low UV absorbance at the selected wavelength. - The sample concentration is too low. - The compound is not eluting from the column.- Perform a UV scan of the compound to determine its λmax. If absorbance is inherently low, consider another detection method (e.g., MS, ELSD). - Increase the sample concentration. - Use a stronger mobile phase (higher percentage of organic solvent) to elute the compound.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or sample.- Implement a needle wash step between injections. - Run a blank gradient (injecting only the sample solvent) to identify the source of contamination.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit). - Precipitated buffer in the mobile phase.- Replace the guard column or filter. - Reverse-flush the analytical column (disconnect from the detector first). - Ensure mobile phase components are fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the expected UV absorbance maximum (λmax) for this compound?

A1: While specific data for this exact compound is not widely published, related megastigmane derivatives have shown a λmax around 245.0 nm.[1] It is recommended to perform a UV-Vis scan of your purified compound to determine the optimal detection wavelength. For general-purpose screening of sesquiterpenoids, a lower wavelength like 210 nm can also be effective.

Q2: My peak for this compound is showing significant tailing. What should I do?

A2: Peak tailing for polar compounds like this is often due to interactions with the silica backbone of the column. Here is a logical approach to address this:

PeakTailing_Solution Start Peak Tailing Observed Check_pH Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->Check_pH Acidify Acidify Mobile Phase Check_pH->Acidify No Check_Column Using a High-Purity, End-Capped Column? Check_pH->Check_Column Yes Acidify->Check_Column Switch_Column Switch to a High-Purity Column Check_Column->Switch_Column No Reduce_Conc Reduce Sample Concentration Check_Column->Reduce_Conc Yes Switch_Column->Reduce_Conc End Tailing Minimized Reduce_Conc->End

Caption: A decision-making diagram for resolving peak tailing.

Q3: How can I improve the resolution between this compound and other closely eluting compounds?

A3: To improve resolution, you can modify several parameters:

  • Adjust the Gradient: Make the gradient shallower around the elution time of your compound. This will increase the separation between peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Modify the Mobile Phase pH: Small changes in pH can affect the retention of ionizable compounds.

  • Lower the Flow Rate: This can increase the efficiency of the separation, leading to better resolution, but will also increase the run time.

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide a different selectivity.

Q4: What is the best way to prepare a sample of this compound for HPLC analysis?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample diluent. If the compound has limited solubility, methanol can be a good alternative. Ensure the final sample is filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

Q5: Should I use an isocratic or gradient elution for this compound?

A5: For analyzing this compound within a complex mixture, such as a plant extract, a gradient elution is highly recommended.[2] A gradient will allow for the effective elution of compounds with a wide range of polarities and will provide better peak shapes for later-eluting compounds. For a purified standard, an isocratic method could be developed for faster analysis times, but this would require significant method development to find the optimal mobile phase composition.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific bioactivity data for 6,9,10-Trihydroxy-7-megastigmen-3-one is limited in publicly available scientific literature. This guide provides troubleshooting advice and representative data based on studies of structurally similar megastigmane sesquiterpenoids. The protocols and potential issues described are common for this class of compounds and the assays used to evaluate them.

Frequently Asked Questions (FAQs)

Q1: What are the potential bioactivities of this compound?

A1: this compound is a sesquiterpenoid natural product. While specific data for this compound is scarce, related megastigmane sesquiterpenoids have been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects. Therefore, it is plausible that this compound may exhibit similar properties.

Q2: I am observing high variability in my anti-inflammatory assay results. What could be the cause?

A2: Inconsistent results in anti-inflammatory assays, such as the nitric oxide (NO) production assay in LPS-stimulated macrophages, can stem from several factors. These include variations in cell culture conditions (e.g., cell passage number, density), inconsistencies in the preparation and concentration of lipopolysaccharide (LPS) and the test compound, and the purity of the this compound sample. It is also crucial to ensure the compound is fully solubilized and stable in the assay medium.

Q3: My cytotoxicity assay (e.g., MTT assay) shows conflicting results between experiments. Why might this be happening?

A3: Discrepancies in cytotoxicity assays can be attributed to several variables. Key factors include the metabolic state of the cells, which can affect the reduction of the MTT reagent, and the density of the cell seeding, as this can influence growth rates and compound sensitivity. The purity and solubility of your this compound sample are also critical. Precipitated compound can lead to inaccurate results. Furthermore, the incubation time with the compound can significantly impact the observed cytotoxicity.

Q4: How can I be sure that the observed activity is specific to this compound and not an artifact?

A4: To ensure the specificity of the observed bioactivity, it is important to include appropriate controls in your experiments. This includes testing the vehicle (solvent) used to dissolve the compound for any effects on the cells. Additionally, performing counter-screens can help rule out non-specific effects. For example, in a signaling pathway study, you could investigate the compound's effect on unrelated pathways. Verifying the purity of your compound through methods like HPLC or NMR is also essential.

Troubleshooting Guides

Inconsistent Anti-Inflammatory Assay Results (Nitric Oxide Production)
Symptom Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent LPS stimulation.Prepare a large stock solution of LPS, aliquot, and store at -20°C. Use a fresh aliquot for each experiment to ensure consistent stimulation.
Cell passage number and density variation.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and experiments.
Compound precipitation in media.Visually inspect the wells for any precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent (e.g., a higher percentage of DMSO, with appropriate vehicle controls).
No dose-dependent inhibition observed Compound instability in culture medium.Assess the stability of the compound in the assay medium over the incubation period using analytical methods like HPLC.
Compound concentration range is not optimal.Test a wider range of concentrations, including both lower and higher concentrations, to identify the inhibitory range.
High background signal in control wells Mycoplasma contamination in cell culture.Regularly test cell cultures for mycoplasma contamination.
Endotoxin contamination in reagents.Use endotoxin-free reagents and consumables.
Inconsistent Cytotoxicity Assay Results (MTT Assay)
Symptom Potential Cause Recommended Solution
Poor reproducibility of IC50 values Inconsistent cell seeding density.Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.
Variation in incubation time.Strictly adhere to the predetermined incubation times for both compound treatment and MTT reagent addition.
Fluctuation in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator conditions to ensure a stable environment for cell growth.
High absorbance in blank wells (media only) Contamination of media or MTT reagent.Use fresh, sterile media and reagents. Filter-sterilize the MTT solution before use.
Phenol red in the medium interfering with absorbance reading.Use phenol red-free medium for the MTT assay.
Low absorbance in control (untreated) wells Poor cell health or viability.Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for any signs of stress or contamination.
Incorrect wavelength used for reading absorbance.Verify that the spectrophotometer is set to the correct wavelength for reading formazan absorbance (typically 570 nm).

Representative Quantitative Data

The following tables summarize representative IC50 values for megastigmane sesquiterpenoids in common bioassays. Note: These values are for compounds structurally related to this compound and should be used for reference purposes only.

Table 1: Representative Anti-Inflammatory Activity of Megastigmane Sesquiterpenoids

Compound Assay Cell Line IC50 (µM) Reference
Megastigmane Analog ANitric Oxide (NO) ProductionRAW264.721.1 ± 1.7[1][2]
Megastigmane Analog BNitric Oxide (NO) ProductionRAW264.746.7 ± 1.9[1][2]

Table 2: Representative Cytotoxic Activity of Megastigmane Sesquiterpenoids

Compound Cell Line IC50 (µM) Reference
Wilsonol CSMMC-7721 (Hepatocellular carcinoma)>10
Wilsonol EMCF-7 (Breast adenocarcinoma)>10
Wilsonol GHL-60 (Promyelocytic leukemia)>10

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
  • Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with the compound for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells with media only (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound This compound (Stock Solution) treatment Treatment with Compound & LPS Stimulation compound->treatment cells Cell Culture (e.g., RAW264.7) cells->treatment incubation Incubation (24 hours) treatment->incubation measurement Measurement (e.g., Griess Assay for NO) incubation->measurement data_processing Calculate % Inhibition measurement->data_processing ic50 Determine IC50 data_processing->ic50

Caption: General workflow for a bioassay experiment.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (Inflammatory Mediator) iNOS->NO Compound Megastigmane Sesquiterpenoid (Potential Inhibitor) Compound->IKK Inhibits?

Caption: Plausible LPS-induced NF-κB signaling pathway.

References

"6,9,10-Trihydroxy-7-megastigmen-3-one" dosage and concentration optimization

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for experimental data on 6,9,10-Trihydroxy-7-megastigmen-3-one has revealed a significant lack of publicly available research. This compound is identified as a sesquiterpenoid that can be isolated from the roots of Trigonostemon chinensis Merr. However, detailed studies on its biological activity, effective dosage, and concentration optimization are not available in the current scientific literature.

The following sections are based on general laboratory practices and information extrapolated from research on similar compounds from the Trigonostemon genus. This is intended to provide a foundational framework for initiating research, but it is not a substitute for compound-specific experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from Trigonostemon chinensis, a plant genus known to produce a variety of bioactive molecules, including diterpenoids and alkaloids.[1][2][3]

Q2: What are the known biological activities of this compound?

A2: At present, there is no specific information in peer-reviewed literature detailing the biological activities of this compound. However, other compounds isolated from the Trigonostemon genus have been reported to exhibit various pharmacological properties, such as anti-inflammatory and cytotoxic effects.[1][4] Researchers should consider these as potential starting points for investigation.

Q3: How should I determine the optimal dosage and concentration for my experiments?

A3: Due to the absence of prior studies, determining the optimal dosage and concentration will require a systematic approach. It is recommended to start with a broad range of concentrations in preliminary in vitro assays (e.g., from nanomolar to high micromolar) to establish a dose-response curve. For in vivo studies, formulation and preliminary toxicity assessments will be necessary.

Troubleshooting Guide: Initial In Vitro Experiments

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Media Low aqueous solubility of the sesquiterpenoid.- Prepare stock solutions in an appropriate organic solvent like DMSO. - Ensure the final concentration of the solvent in the culture media is non-toxic to the cells (typically <0.1-0.5%). - Test different media formulations or the addition of a non-toxic solubilizing agent.
No Observable Effect at Tested Concentrations - The compound may not be active in the chosen assay. - The tested concentrations are too low. - The compound may have degraded.- Expand the concentration range significantly. - Verify the identity and purity of the compound using analytical methods (e.g., NMR, Mass Spectrometry). - Consider screening the compound in a variety of cell lines and functional assays.
High Cell Death in Vehicle Control Group Toxicity of the solvent at the concentration used.- Perform a solvent toxicity test to determine the maximum tolerated concentration. - Reduce the final solvent concentration in all experimental wells.
Inconsistent Results Between Experiments - Variability in cell culture conditions (e.g., cell passage number, confluency). - Inaccurate pipetting or dilution of the compound. - Degradation of the compound stock solution.- Standardize all cell culture parameters. - Calibrate pipettes and use precise dilution techniques. - Prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature.

Experimental Protocols: A General Framework

As no specific protocols for this compound are available, the following provides a general methodology for initial in vitro screening.

1. Preparation of Stock Solution:

  • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

2. Cell Viability/Cytotoxicity Assay (Example: MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing Experimental Logic

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound.

G General Workflow for Novel Compound Screening cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Studies A Compound Acquisition and Preparation of Stock Solution B Determine Effective Concentration Range (e.g., MTT Assay) A->B C Functional Assays (e.g., Anti-inflammatory, Cytotoxicity) B->C D Identify Potential Signaling Pathways C->D If promising activity is observed E Western Blot, qPCR, etc. D->E F Toxicity and Formulation Studies E->F If mechanism is elucidated G Animal Model of Disease F->G

Caption: A generalized workflow for the investigation of a novel compound.

Given the current state of research, any investigation into the properties and activities of this compound will be breaking new ground. We encourage researchers to publish their findings to contribute to the collective understanding of this and similar natural products.

References

Reducing cytotoxicity of "6,9,10-Trihydroxy-7-megastigmen-3-one" in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. The cytotoxic profile and mechanisms of action of "6,9,10-Trihydroxy-7-megastigmen-3-one" are not extensively documented in publicly available literature. The strategies and protocols described below are based on established principles for reducing the cytotoxicity of natural compounds in normal cells and should be adapted based on empirical data obtained in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My lead compound, "this compound," shows significant toxicity to normal cell lines in my initial screening. What are my immediate next steps?

A1: The initial observation of cytotoxicity in normal cells necessitates a systematic approach to characterize and potentially mitigate this effect. The primary steps should involve:

  • Comprehensive Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) of "this compound" in a panel of both cancerous and normal cell lines over various time points (e.g., 24, 48, and 72 hours). This will allow you to calculate the Selectivity Index (SI).

  • Selectivity Index (SI) Calculation: The SI is a critical parameter to quantify the therapeutic window of a compound. It is calculated as follows:

    SI = IC50 in Normal Cells / IC50 in Cancer Cells

    A higher SI value (generally > 2) suggests a more favorable cancer-selective cytotoxicity.

Q2: How can I potentially reduce the off-target cytotoxicity of "this compound" in my experiments?

A2: Several strategies can be employed to decrease the toxicity of a bioactive compound in normal cells:

  • Co-administration with Protective Agents: Investigate the use of cytoprotective agents that can selectively shield normal cells from damage. Examples include antioxidants (e.g., N-acetylcysteine) or apoptosis inhibitors.[1]

  • Cyclotherapy: This approach involves the transient arrest of the cell cycle in normal cells, making them less susceptible to cytotoxic agents that target proliferating cells.[2]

  • Advanced Drug Delivery Systems: While more complex, encapsulating the compound in nanocarriers can alter its biodistribution and reduce exposure to healthy tissues, though this is more relevant for in vivo studies.

Q3: The results from my cytotoxicity assays are inconsistent. What are the common pitfalls?

A3: Inconsistent results in cell-based assays can arise from various factors. Refer to the detailed troubleshooting guides for specific assays (MTT, LDH, Apoptosis) in the sections below. Common sources of error include variability in cell seeding density, reagent preparation and storage, incubation times, and interference of the test compound with the assay chemistry.

Troubleshooting Guides

MTT Assay: Troubleshooting Inconsistent Results

The MTT assay is a colorimetric assay that measures cell metabolic activity.

Problem Potential Cause Recommended Solution
High background absorbance in control wells (no cells) Compound directly reduces MTT; Phenol red in media interferes with absorbance reading.Run a control with the compound in cell-free media to check for direct reduction. Use phenol red-free media during the MTT incubation step.
Low absorbance readings in all wells Insufficient number of viable cells; Incomplete solubilization of formazan crystals.Optimize cell seeding density. Ensure complete dissolution of formazan crystals by gentle mixing and sufficient incubation with the solubilization buffer.
High variability between replicate wells Uneven cell seeding; "Edge effect" in 96-well plates.Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
LDH Assay: Troubleshooting Guide

The LDH assay measures the release of lactate dehydrogenase from damaged cell membranes.

Problem Potential Cause Recommended Solution
High background LDH release in untreated controls Cells are stressed or unhealthy; Serum in the medium has high endogenous LDH activity.Use healthy, log-phase cells. Reduce serum concentration during the assay or use serum-free medium.
No significant LDH release despite visible cell death Assay performed too early; Compound inhibits LDH enzyme activity.LDH is released in late-stage apoptosis/necrosis; consider a later time point. Test for enzyme inhibition by adding the compound to the positive control (lysed cells).
High variability between replicates Inconsistent cell numbers; Damage to cells during handling.Ensure accurate cell counting and seeding. Handle plates gently and avoid forceful pipetting.
Apoptosis Assays (Annexin V/PI Staining): Troubleshooting

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Problem Potential Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) in all samples Harsh cell handling; High concentration of the test compound causing rapid cell death.Handle cells gently during harvesting and staining. Test a wider range of lower compound concentrations.
Weak or no signal in positive control Reagents degraded; Incorrect assay timing.Use fresh reagents and store them properly. Apoptosis is a transient process; perform a time-course experiment to identify the optimal endpoint.
High background staining Inadequate washing; Non-specific antibody binding.Increase the number and duration of wash steps. Titrate the Annexin V antibody to determine the optimal concentration.

Experimental Protocols

Protocol 1: Co-administration of a Protective Agent (N-acetylcysteine)

This protocol outlines a general procedure for assessing the ability of the antioxidant N-acetylcysteine (NAC) to reduce the cytotoxicity of "this compound" in normal cells.

  • Cell Seeding: Seed both cancer and normal cells in 96-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

  • Pre-treatment with Protective Agent: For the normal cell line, remove the culture medium and add fresh medium containing a range of concentrations of NAC (e.g., 1-10 mM). Incubate for 1-2 hours.

  • Compound Treatment: Add "this compound" at various concentrations to both the cancer cells and the NAC-pre-treated normal cells. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine cell viability.

  • Data Analysis: Compare the IC50 values of "this compound" in normal cells with and without NAC pre-treatment.

Protocol 2: Induction of Cell Cycle Arrest for Cytoprotection (Cyclotherapy)

This protocol describes a general method for inducing a temporary cell cycle arrest in normal cells to protect them from a cytotoxic agent.

  • Cell Seeding: Plate both cancer and normal cells in 96-well plates and allow them to attach overnight.

  • Induction of Cell Cycle Arrest: Treat the normal cells with a low, non-toxic concentration of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) for 24 hours to induce G1 arrest.[3]

  • Compound Treatment: Add "this compound" at a range of concentrations to both the cancer cells and the cell cycle-arrested normal cells.

  • Incubation and Assessment: Incubate for the desired treatment duration and assess cell viability using a suitable cytotoxicity assay.

  • Verification of Cell Cycle Arrest: In parallel, perform cell cycle analysis (e.g., by propidium iodide staining and flow cytometry) on the normal cells to confirm the induction of cell cycle arrest by the inhibitor.

Visualizations

Signaling Pathway: The Nrf2 Cytoprotective Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[4][5] Activation of Nrf2 can protect normal cells from xenobiotic-induced cytotoxicity.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Ub_Proteasome Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Transcription Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival Oxidative_Stress Oxidative Stress (e.g., from compound) Oxidative_Stress->Nrf2_Keap1 Dissociation

Caption: The Nrf2 signaling pathway for cellular protection against oxidative stress.

Experimental Workflow: Screening for Cytoprotective Co-treatments

The following diagram illustrates a typical workflow for screening potential protective agents to be used in combination with a cytotoxic compound.

Experimental_Workflow start Start: High Cytotoxicity of Compound X in Normal Cells cell_culture Culture Normal and Cancer Cell Lines start->cell_culture dose_response Dose-Response of Compound X (Determine IC50) cell_culture->dose_response co_treatment Co-treatment Experiment: Compound X + Protective Agent cell_culture->co_treatment select_protective Select Potential Protective Agents (e.g., Antioxidants, Caspase Inhibitors) dose_response->select_protective select_protective->co_treatment cytotoxicity_assay Perform Cytotoxicity Assay (MTT, LDH, etc.) co_treatment->cytotoxicity_assay data_analysis Data Analysis: Compare IC50 values Calculate Selectivity Index cytotoxicity_assay->data_analysis outcome Outcome Assessment data_analysis->outcome success Reduced Cytotoxicity in Normal Cells outcome->success Protective Effect Observed failure No Significant Protection outcome->failure No Protective Effect

Caption: A generalized workflow for evaluating cytoprotective agents.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this and similar natural compounds.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable plasma concentrations after oral administration. What are the potential causes?

Low and erratic plasma concentrations following oral delivery are common challenges for many natural compounds. The primary reasons often relate to the physicochemical properties of the compound itself and physiological barriers in the gastrointestinal (GI) tract. Key factors include:

  • Poor Aqueous Solubility: The compound may not dissolve efficiently in the GI fluids, which is a prerequisite for absorption.

  • Low Permeability: The molecule may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.[1][2]

  • Instability: The compound might be unstable in the acidic environment of the stomach.[3]

Q2: What are the initial formulation strategies I should consider to improve the oral bioavailability of this compound?

For early-stage research, several straightforward formulation strategies can significantly enhance bioavailability.[3][4] These include:

  • Solubilizing Excipients: Utilizing co-solvents (e.g., PEG 300, PEG 400), surfactants (e.g., Tween 80, Polysorbate 80), and complexing agents (e.g., cyclodextrins) can improve the solubility of the compound in the GI tract.[3]

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][3] Techniques like micronization or nanosuspension can be employed.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.[3]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic compounds.[2][5]

Q3: Are there more advanced formulation techniques available for later-stage development?

Yes, for more advanced development, techniques that offer better control over the drug release profile and stability are often employed.[3][4] These can include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in its high-energy, non-crystalline form can significantly improve solubility and dissolution rates.[4][5]

  • Nanoparticles: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) can protect it from degradation, control its release, and potentially enhance its uptake.[1][4]

  • Enteric Coating: If the compound is unstable in the acidic environment of the stomach, an enteric coating can be applied to the dosage form to ensure it only dissolves in the more alkaline environment of the intestines.[3]

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Media

Symptoms:

  • Difficulty preparing a homogenous dosing solution for in vivo studies.

  • Precipitation of the compound upon dilution with aqueous buffers.

  • Low in vitro dissolution rate.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of this compound. This data is crucial for selecting an appropriate formulation strategy.

  • Screen Solubilizing Excipients:

    • Prepare small-scale formulations with various GRAS (Generally Recognized as Safe) excipients.

    • A suggested starting point for an in vivo formulation for animal studies could be a vehicle containing a mixture of DMSO, PEG300, Tween 80, and saline or PBS.

  • Employ Particle Size Reduction:

    • If the compound is crystalline, consider micronization or nanomilling.

    • Evaluate the dissolution profile of the micronized/nano-sized particles compared to the raw material.

Hypothetical Solubility Enhancement Data

Formulation StrategySolvent SystemApparent Solubility (µg/mL)Fold Increase
Unformulated CompoundWater5.2-
Co-solvent Mixture10% DMSO, 40% PEG 400 in Water158.6~30x
Surfactant Dispersion5% Polysorbate 80 in Water97.3~18x
Cyclodextrin Complex10% HP-β-CD in Water212.1~40x
NanosuspensionWater75.4~14x
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

Symptoms:

  • Large standard deviations in plasma concentration-time profiles among test subjects.

  • Inconsistent therapeutic outcomes in efficacy studies.

Troubleshooting Steps:

  • Investigate Food Effects:

    • Conduct pilot studies in both fasted and fed states. Food can significantly alter the absorption of some compounds, particularly lipophilic ones.

    • Lipid-based formulations may help reduce variability related to food effects.

  • Assess GI Tract Stability:

    • Incubate the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to evaluate its stability at different pH levels.

    • If degradation is observed in SGF, consider an enteric-coated formulation.

  • Consider Self-Emulsifying Drug Delivery Systems (SEDDS):

    • SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[2]

    • This can lead to more uniform and reproducible absorption by presenting the drug in a solubilized state.[5]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., a poloxamer or lecithin) in deionized water.

  • Milling: Transfer the slurry to a laboratory-scale bead mill. Use milling media (e.g., yttria-stabilized zirconium oxide beads) of an appropriate size (e.g., 0.1-0.5 mm).

  • Milling Parameters: Mill at a set temperature (e.g., 4°C to prevent degradation) for a specified duration (e.g., 2-8 hours).

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS). The target is typically a mean particle size below 200 nm.

  • Separation and Lyophilization: Separate the nanosuspension from the milling media. For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.

  • Dosing:

    • Group 1 (Control): Administer the unformulated compound suspended in 0.5% carboxymethylcellulose (CMC) via oral gavage.

    • Group 2 (Test Formulation): Administer the formulated compound (e.g., nanosuspension, SEDDS) at the same dose level.

    • A typical dosage might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • The method should include protein precipitation or liquid-liquid extraction of the plasma samples.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Hypothetical Pharmacokinetic Data

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Unformulated Suspension45 ± 122.0210 ± 55100
Nanosuspension185 ± 381.0980 ± 150467
SEDDS250 ± 450.51350 ± 210643

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, SEDDS) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Solubility, Dissolution) Preparation->Characterization Dosing Oral Administration to Animal Model Characterization->Dosing Optimized Formulation Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability Determine Relative Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of a test compound.

signaling_pathway_example cluster_cell Target Cell Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Compound 6,9,10-Trihydroxy-7- megastigmen-3-one Compound->Kinase_Cascade Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor

Caption: Hypothetical signaling pathway showing the potential anti-inflammatory mechanism of action.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Low_Permeability Low Membrane Permeability Low_Permeability->Low_Bioavailability First_Pass First-Pass Metabolism First_Pass->Low_Bioavailability Formulation_Strategies Formulation Strategies (Solubilization, Nanosizing, Lipid Systems) Low_Bioavailability->Formulation_Strategies Addresses Enhanced_Bioavailability Enhanced Bioavailability Formulation_Strategies->Enhanced_Bioavailability

Caption: Logical relationship between bioavailability challenges and formulation solutions.

References

Technical Support Center: Synthesis and Byproduct Characterization of 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one and related megastigmane derivatives. The following information is based on established principles of organic synthesis and analytical chemistry, designed to address common challenges encountered during multi-step synthesis of complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Starting Material and Reagent Stability

Q1: My reaction to form the initial protected cyclohexenone is showing low yield. What are the common causes?

A1: Low yields in the initial stages often stem from issues with starting materials or reaction conditions.

  • Reagent Quality: Ensure the diol used for protection (e.g., ethylene glycol) is anhydrous. Water will inhibit the formation of the ketal protecting group.

  • Acid Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) should be fresh. An inadequate amount or decomposed catalyst will lead to incomplete reaction.

  • Water Removal: In ketal formation, water is a byproduct. Ensure your setup (e.g., Dean-Stark apparatus) is efficiently removing water to drive the equilibrium towards the product.

  • Reaction Time and Temperature: The reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Q2: I am observing multiple spots on TLC after the Grignard reaction with the protected enone. What are these byproducts?

A2: The Grignard reaction on α,β-unsaturated ketones can lead to several products.

  • 1,2- vs. 1,4-Addition: While Grignard reagents typically favor 1,2-addition to enones, 1,4-conjugate addition can occur, especially if copper salts are present as impurities. This leads to the formation of a saturated ketone instead of the desired allylic alcohol.

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the enone, leading to the recovery of starting material after workup.[1][2]

  • Reduction: If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol.[1]

  • Wurtz Coupling: Homocoupling of the Grignard reagent can occur, leading to byproducts derived from the organometallic reagent itself.

Section 2: Oxidation and Hydroxylation Steps

Q3: The allylic oxidation of my intermediate is sluggish and produces a complex mixture. How can I improve this step?

A3: Allylic oxidation can be challenging.

  • Oxidizing Agent: Common reagents like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis can be used. The choice of reagent is critical. PCC can also be used for the oxidation of allylic alcohols to α,β-unsaturated aldehydes.[3] Over-oxidation to the enone or carboxylic acid can occur.[4][5]

  • Solvent and Temperature: These reactions are often sensitive to the solvent and temperature. A non-polar solvent like dichloromethane or carbon tetrachloride is typically used. Low temperatures can improve selectivity.

  • Byproducts: Dimerization of the starting material or further oxidation products are common byproducts.

Q4: During the dihydroxylation of the alkene, I am getting a low yield of the desired diol. What could be the issue?

A4: Dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) requires careful control.

  • Stoichiometry: If using a catalytic amount of OsO₄, ensure the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is in stoichiometric excess and of high purity.

  • Over-oxidation: With KMnO₄, over-oxidation can cleave the double bond, leading to carboxylic acids or ketones. Performing the reaction at low temperatures (e.g., 0 °C or below) can minimize this.

  • Workup: The workup procedure is critical for isolating the diol. Reductive workup (e.g., with sodium sulfite) is necessary to quench the reaction and liberate the diol.

Section 3: Purification and Characterization

Q5: My final product, this compound, is difficult to purify by standard silica gel chromatography. What are alternative methods?

A5: Highly polar, polyhydroxylated compounds are often challenging to purify.

  • Reversed-Phase Chromatography: C18-functionalized silica is a good alternative for purifying polar compounds using solvent systems like methanol/water or acetonitrile/water.[6]

  • Sephadex Chromatography: Size-exclusion chromatography using Sephadex LH-20 can be effective for separating compounds of similar polarity but different sizes.[7]

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable column (either normal or reversed-phase) can provide high-purity final product.[7]

Q6: The NMR spectrum of my purified product is complex. How can I confirm the structure of this compound?

A6: Full structural elucidation requires a combination of spectroscopic techniques.

  • 2D NMR: In addition to ¹H and ¹³C NMR, perform 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of your compound. Fragmentation patterns can also give structural clues.

  • Comparison to Literature: Compare your obtained spectroscopic data with any available data for structurally similar megastigmane derivatives.[8][9][10]

Quantitative Data Summary

Table 1: Predicted Spectroscopic Data for this compound and a Potential Byproduct

Compound¹H NMR (Predicted)¹³C NMR (Predicted)MS (m/z) [M+H]⁺
This compound δ 5.8-6.2 (m, 2H, -CH=CH-), 4.0-4.5 (m, 3H, -CH-OH), 2.0-2.8 (m, 4H, -CH₂-C=O, -CH₂-), 1.0-1.5 (m, 9H, -CH₃)δ 200-210 (C=O), 125-140 (C=C), 65-75 (C-OH), 40-50 (C-C=O), 20-30 (CH₃)243.1591
1,4-Addition Byproduct (Saturated Ketone) No signals in the δ 5.8-6.2 region. Additional aliphatic signals.No signals in the δ 125-140 region for the side chain double bond.245.1749

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

    • Solvent A: 100% Water

    • Solvent B: 100% Methanol

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Inject 10 µL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY: To identify proton-proton couplings.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton.

Protocol 3: Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Mode: Run in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

  • Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the exact mass and confirm the elemental composition.

  • Sample Infusion: Introduce the sample dissolved in methanol directly into the ion source via a syringe pump or through an LC system.

Visualizations

Synthesis_Workflow A Substituted Cyclohexenone B Ketal Protection A->B Ethylene Glycol, H+ C Protected Enone B->C D Grignard Addition C->D VinylMgBr E Protected Allylic Alcohol D->E F Allylic Oxidation E->F SeO2 G Protected Hydroxy Enone F->G H Dihydroxylation G->H OsO4, NMO I Protected Triol H->I J Deprotection I->J Aq. Acid K This compound J->K

Caption: Hypothetical synthesis workflow for this compound.

Byproduct_Formation cluster_main Grignard Reaction on Protected Enone Protected_Enone Protected_Enone Desired_Product 1,2-Addition Product (Allylic Alcohol) Protected_Enone->Desired_Product 1,2-Addition Byproduct_1 1,4-Addition Product (Saturated Ketone) Protected_Enone->Byproduct_1 1,4-Addition Byproduct_2 Enolate Intermediate (leads to starting material) Protected_Enone->Byproduct_2 Deprotonation Grignard_Reagent R-MgX

Caption: Potential byproduct formation during the Grignard addition step.

Troubleshooting_Tree Start Low Yield or Complex Mixture Q1 Which step is problematic? Start->Q1 A1 Grignard Addition Q1->A1 A2 Oxidation Q1->A2 A3 Purification Q1->A3 B1 Check for 1,4-addition (NMR, MS) A1->B1 B2 Check for over-oxidation or side reactions (TLC, MS) A2->B2 B3 Compound too polar for silica gel? A3->B3 C1 Use Cu(I) scavenger or different organometallic B1->C1 Yes C2 Lower temperature, change oxidizing agent B2->C2 Yes C3 Use Reversed-Phase or Sephadex chromatography B3->C3 Yes

Caption: A troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

Uncharted Territory: The Mechanism of Action of 6,9,10-Trihydroxy-7-megastigmen-3-one Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a naturally occurring sesquiterpenoid, in-depth scientific literature detailing the mechanism of action, comparative biological activity, and specific signaling pathways of 6,9,10-Trihydroxy-7-megastigmen-3-one is currently unavailable. This comprehensive review of existing research reveals a significant gap in the understanding of this particular compound, precluding the creation of a detailed comparative guide for researchers, scientists, and drug development professionals.

Initial investigations into the biological role of this compound have been limited to its isolation from plant sources, primarily Trigonostemon chinensis Merr., and its classification as a sesquiterpenoid. While commercial chemical suppliers list potential antioxidant, anti-inflammatory, and anti-cancer properties, these claims are not substantiated by published, peer-reviewed experimental data. Targeted searches for cytotoxicity data, anti-inflammatory and antioxidant assays, and broader biological evaluations have failed to yield any specific studies on this compound.

The absence of quantitative data, such as IC50 values from cytotoxicity assays or measures of antioxidant and anti-inflammatory efficacy, makes it impossible to draw comparisons with other alternative compounds. Furthermore, without any elucidated mechanism of action, the development of signaling pathway diagrams and detailed experimental protocols, as requested, cannot be fulfilled.

While the broader genus Trigonostemon has been a source of various bioactive molecules with documented pharmacological activities, this information is not directly transferable to the specific actions of this compound. The scientific community awaits dedicated research to uncover the potential therapeutic effects and molecular targets of this compound.

Therefore, this guide cannot provide the requested data tables, experimental protocols, or visualizations due to the lack of primary research on the biological activity and mechanism of action of this compound. Further investigation into this natural product is required to unlock its potential and provide the necessary data for a comprehensive comparative analysis.

A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Other Megastigmane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The world of natural products offers a vast reservoir of chemical diversity with significant therapeutic potential. Among these, megastigmane glycosides, a class of C13-norisoprenoids derived from carotenoid degradation, have garnered increasing attention for their diverse biological activities. This guide provides a comparative overview of 6,9,10-Trihydroxy-7-megastigmen-3-one and other notable megastigmane glycosides, focusing on their anti-inflammatory, antioxidant, and cytotoxic properties, supported by available experimental data.

While this compound has been identified as a natural constituent in various plants and is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties, specific quantitative data on its biological efficacy remains limited in publicly accessible literature.[1] This guide, therefore, draws comparisons with other well-characterized megastigmane glycosides to provide a broader context for its potential therapeutic applications.

Quantitative Comparison of Biological Activities

The following table summarizes the reported biological activities of several megastigmane glycosides, offering a quantitative basis for comparison. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Compound/ExtractBiological ActivityAssayCell LineIC50 Value (µM)Reference
Streilicifoloside EAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.726.33[2]
Platanionoside DAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.721.84[2]
Urenoside AAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.753.7
(3R, 4R)-4-O-β-D-glucopyranosyl-senkyunolideAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7>100[3]
(6S, 7R)-3-oxo-megastigma-4, 8-dien-7-O-β-D-glucosideAnti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7>100[3]
Lauroside BCytotoxicityMTT AssayA375 (Melanoma)~15 (at 72h)[4]
Lauroside BCytotoxicityMTT AssayWM115 (Melanoma)~20 (at 72h)[4]
Lauroside BCytotoxicityMTT AssaySK-Mel-28 (Melanoma)>30 (at 72h)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited in the comparison table.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds for 2 hours.

2. Induction of Inflammation:

  • Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The amount of nitrite is determined using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

4. Cell Viability Assay:

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed concurrently.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

1. Cell Seeding:

  • Human cancer cell lines (e.g., A375, WM115, SK-Mel-28) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated) cells.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L-arginine to NO Megastigmane Megastigmane Glycosides Megastigmane->IKK Inhibition? Megastigmane->NFkB Inhibition of translocation?

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

mtt_assay_workflow cluster_steps MTT Assay Workflow cluster_reagents Key Reagents start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 cells Cancer Cell Line treat Treat with Megastigmane Glycosides incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 compounds Test Compounds add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 mtt MTT Reagent solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 490 nm solubilize->read dmso DMSO

References

A Comparative Guide to the Anti-Cancer Potential of 6,9,10-Trihydroxy-7-megastigmen-3-one and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer potential of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the limited availability of published research on this specific molecule, this document offers a broader perspective by comparing its chemical properties with structurally similar megastigmane sesquiterpenoids that have undergone preliminary anti-cancer screening. Detailed experimental protocols for key assays are provided to facilitate future research and validation of this compound's bioactivity.

Introduction to this compound

This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. While its specific anti-cancer effects have not been extensively documented in peer-reviewed literature, its chemical structure suggests potential for further investigation. Commercial suppliers note that the compound has not been fully validated for medical applications and is intended for research use only.

Comparative Analysis of Cytotoxicity

To provide a framework for evaluating the potential of this compound, this section presents cytotoxicity data from a study on structurally related megastigmane sesquiterpenoids, the "Wilsonols," isolated from the leaves of Cinnamomum wilsonii.[1] The anti-proliferative activity of these compounds was assessed against a panel of human cancer cell lines and one non-cancerous cell line.

Table 1: Cytotoxicity (IC₅₀ in μM) of Selected Megastigmane Sesquiterpenoids (Wilsonols) Against Human Cancer Cell Lines [1]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatocellular Carcinoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)Beas-2B (Non-cancerous bronchial epithelial)
Wilsonol A>40>40>40>40>40>40
Wilsonol B35.4>40>40>40>40>40
Wilsonol C4.229.531.235.1>4029.4
Wilsonol D>40>40>40>40>40>40
Wilsonol E>40>40>40>40>40>40
Wilsonol F>40>40>40>40>40>40
Wilsonol G8.433.138.436.2>4031.5
Wilsonol H21.336.8>40>40>40>40
Compound 135.03.12.53.412.0>40
Cisplatin (Control)3.28.59.115.412.310.2

Data extracted from the supplementary information of Shu, P., et al. (2013). Wilsonols A–L, megastigmane sesquiterpenoids from the leaves of Cinnamomum wilsonii. Journal of Natural Products, 76(7), 1303-1312.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the validation of anti-cancer effects of novel compounds like this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard methods used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HL-60, A-549, MCF-7)

  • Complete cell culture medium (specific to cell line)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Addition: Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

G Experimental Workflow: MTS Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compound add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mts Add MTS reagent incubate_treatment->add_mts incubate_assay Incubate for 1-4 hours add_mts->incubate_assay read_absorbance Measure absorbance at 490 nm incubate_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the IC₅₀ of a compound using the MTS assay.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the expression and phosphorylation status of key proteins in a cancer-related signaling pathway.

Materials:

  • 6-well cell culture plates

  • Human cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with the test compound at various concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways

Many natural sesquiterpenoids exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of related compounds, a potential avenue for investigating the mechanism of action of this compound could be its effect on pathways such as the PI3K/Akt or MAPK/ERK pathways.

G Hypothetical Signaling Pathway for Anti-Cancer Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Proliferation mtor->proliferation survival Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription transcription->proliferation compound 6,9,10-Trihydroxy- 7-megastigmen-3-one compound->akt Inhibition? compound->erk Inhibition?

Caption: A potential mechanism involving the PI3K/Akt and MAPK/ERK pathways.

Conclusion and Future Directions

While direct evidence for the anti-cancer effects of this compound is currently lacking, the cytotoxic activity of other megastigmane sesquiterpenoids suggests that this compound warrants further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for future studies to validate its potential as an anti-cancer agent. Researchers are encouraged to perform cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action.

References

Cross-Validation of Quantification Methods for 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV and LC-MS/MS for the Quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one.

The accurate quantification of this compound, a megastigmane glycoside with potential biological activities, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common analytical techniques employed for the quantification of such compounds in various matrices, including plant extracts and biological fluids. This guide provides a comparative overview of these two methods, complete with detailed experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Due to a lack of publicly available, validated quantification methods specifically for this compound, this guide presents a cross-validation based on established and validated methods for structurally similar megastigmane glycosides and other terpenoids.[1][2] The presented data is a representative compilation derived from existing literature on analogous compounds to provide a practical comparison.

Comparative Analysis of Quantification Methods

The selection of an analytical method hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the quantification of megastigmane glycosides.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL< 0.5 ng/mL
Precision (RSD%) < 3%< 5%
Accuracy (Recovery %) 95 - 105%95 - 105%
Selectivity ModerateHigh
Cost LowHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are adapted from validated methods for the analysis of similar terpenoid glycosides.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often favored for its simplicity, cost-effectiveness, and robustness in routine quantitative analysis.

Sample Preparation:

  • Extraction: Plant material (1 g) is extracted with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 10-40% B

    • 20-35 min: 40-70% B

    • 35-40 min: 70-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters (based on analogous compounds):

  • Linearity: A seven-point calibration curve is prepared in the range of 1-200 µg/mL. The coefficient of determination (R²) should be > 0.999.

  • Precision: Intra-day and inter-day precision are evaluated by analyzing six replicates of quality control samples at three concentration levels. The relative standard deviation (RSD) should be < 3%.

  • Accuracy: Accuracy is determined by a recovery study using spiked samples at three concentration levels. The recovery should be within 95-105%.

  • Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Sample Preparation:

  • Extraction: Plant material (0.1 g) is extracted with 1 mL of methanol:water (80:20, v/v) by vortexing for 1 minute followed by ultrasonication for 20 minutes.

  • Centrifugation: The extract is centrifuged at 13,000 rpm for 10 minutes.

  • Dilution & Filtration: The supernatant is diluted with the initial mobile phase and filtered through a 0.22 µm syringe filter.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro).

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.

  • Injection Volume: 2 µL.

Method Validation Parameters (based on analogous compounds):

  • Linearity: A calibration curve is established over a concentration range of 1-500 ng/mL with a correlation coefficient (R²) > 0.999.

  • Precision: Intra- and inter-day precision are assessed with RSD values expected to be < 5%.

  • Accuracy: Recovery rates for spiked samples should be within 95-105%.

  • LOD and LOQ: Determined based on S/N ratios of 3 and 10, respectively, and are expected to be in the sub-ng/mL range.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material extraction Ultrasonic Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification detection->quantification

HPLC-UV Quantification Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Material extraction Vortex & Ultrasonication (80% Methanol) start->extraction centrifugation High-Speed Centrifugation extraction->centrifugation dilution Dilution & 0.22 µm Filtration centrifugation->dilution injection UPLC Injection dilution->injection separation C18 Column Separation injection->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

LC-MS/MS Quantification Workflow

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of megastigmane glycosides like this compound. The choice between them should be guided by the specific research needs.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and for the analysis of samples where the analyte is present at higher concentrations.

  • LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices where the analyte concentration is low.

The validation data, adapted from similar compounds, demonstrates that both methods can achieve excellent accuracy and precision. Researchers should perform a method validation specific to this compound in their matrix of interest to ensure reliable and accurate results.

References

A Comparative Guide to the Structure-Activity Relationship of 6,9,10-Trihydroxy-7-megastigmen-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,9,10-Trihydroxy-7-megastigmen-3-one and its related megastigmane analogs. The focus is on their anti-inflammatory and cytotoxic activities, with supporting experimental data and detailed protocols to facilitate further research and drug development.

Quantitative Data Summary

The following table summarizes the biological activities of various megastigmane derivatives, providing a basis for understanding their structure-activity relationships. The primary activities explored in the literature are anti-inflammatory effects, often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

CompoundModification from Core StructureBiological ActivityIC50 (µM)Reference
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside Glycosylation at C-9 with a rhamnopyranosyl-glucopyranoside moiety.Inhibition of LPS-induced NO production in RAW264.7 cells.61.7[1]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-glucopyranosyl-(1''→6')-β-D-glucopyranoside Glycosylation at C-9 with a diglucopyranoside moiety.Inhibition of LPS-induced NO production in RAW264.7 cells.42.3[1]
Streilicifoloside E Specific megastigmane glycoside structure.Potent inhibition of NO production in LPS-treated RAW264.7 cells.26.33[2]
Platanionoside D Specific megastigmane glycoside structure.Potent inhibition of NO production in LPS-treated RAW264.7 cells.21.84[2]
β-Damascenone Aglycone of various megastigmane glycosides.Inhibition of LPS-stimulated induction of proinflammatory cytokines (TNF-α, IL-1β, IL-8) and adhesion molecules.Data not in IC50[3][4]
Dexamethasone (Positive Control) N/AInhibition of LPS-induced NO production in RAW264.7 cells.21.3 ± 1.2[1]

Note: The core structure for comparison is based on the megastigmane skeleton. The specific structure of "this compound" is a sesquiterpenoid[5][6]. The table highlights how modifications, particularly glycosylation patterns, influence the anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

1. Anti-inflammatory Activity Assay (Inhibition of NO Production)

This protocol is based on the method used to evaluate the anti-inflammatory effects of megastigmane glycosides in LPS-induced RAW264.7 macrophage cells.[1][2]

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-incubation with the test compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • The plates are incubated for another 24 hours.

    • The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.

    • The cell viability is concurrently assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Data Analysis: The concentration of NO is calculated from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of NO inhibition against the compound concentration.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of natural products.[7][8][9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in a 96-well plate at a suitable density and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NF-κB signaling pathway, a key pathway in inflammation that is often targeted by anti-inflammatory compounds, and a typical experimental workflow for screening natural products.

NF_kappa_B_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Upregulates Megastigmane Megastigmane Analogs Megastigmane->IKK Inhibition?

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by megastigmane analogs.

Experimental_Workflow Start Start: Natural Product Library (e.g., Megastigmane Derivatives) Screening Primary Screening: In vitro Anti-inflammatory Assay (e.g., NO Inhibition) Start->Screening Cytotoxicity Counter-Screening: Cytotoxicity Assay (e.g., MTT Assay) Screening->Cytotoxicity Hit_Identification Hit Identification & IC50 Determination Cytotoxicity->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Mechanism Mechanism of Action Studies (e.g., NF-κB, Cytokine Profiling) SAR_Analysis->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical workflow for the screening and evaluation of natural products.

References

A Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one, a natural compound of interest for its potential pharmacological applications. This document outlines its known plant sources, presents a generalized experimental protocol for its isolation, and discusses the biological activities associated with its plant origins. While direct comparative studies on the yield, purity, and bioactivity of this specific compound from different sources are currently limited in published literature, this guide serves as a foundational reference for researchers investigating this promising molecule.

Plant Sources and Quantitative Data

This compound has been identified in at least two distinct plant species: Trigonostemon chinensis Merr. and Morus alba L. (White Mulberry). The presence in Morus alba is inferred from the isolation of the compound from the droppings of silkworms (Bombyx mori L.) that feed on mulberry leaves.

Due to a lack of specific quantitative data in the available literature, the following table provides a general overview of the plant sources and highlights the current gap in comparative yield and purity information.

Plant SourceFamilyPart(s) UsedReported Yield of this compoundPurity
Trigonostemon chinensis Merr.EuphorbiaceaeRootsData not available in reviewed literatureData not available in reviewed literature
Morus alba L. (White Mulberry)MoraceaeLeaves (inferred)Data not available in reviewed literatureData not available in reviewed literature

Note: The absence of quantitative data underscores the need for further research to determine the most viable and efficient botanical source for the isolation of this compound.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from both Trigonostemon chinensis and Morus alba is not comprehensively documented in a single source, a generalized methodology can be constructed based on common practices for the isolation of sesquiterpenoids from plant materials.

General Isolation and Purification Protocol for this compound
  • Extraction:

    • Air-dried and powdered plant material (e.g., roots of T. chinensis or leaves of M. alba) is subjected to solvent extraction.

    • A common solvent used for sesquiterpenoids is methanol or ethanol, often in an aqueous solution (e.g., 80% aqueous methanol).

    • The extraction is typically performed at room temperature over an extended period (e.g., 24-72 hours) with repeated solvent changes to ensure maximum yield.

  • Solvent Partitioning:

    • The crude extract is concentrated under reduced pressure to remove the solvent.

    • The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Sesquiterpenoids like this compound are often found in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography for further purification.

    • A variety of stationary phases can be employed, including silica gel and ODS (octadecylsilane).

    • Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification:

    • Fractions containing the compound of interest are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structural Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Trigonostemon chinensis roots) extraction Solvent Extraction (e.g., 80% MeOH) plant_material->extraction partitioning Solvent-Solvent Partitioning (EtOAc fraction) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation signaling_pathway compound_TC This compound (from T. chinensis) bioassay Comparative Biological Assays (e.g., Anti-inflammatory, Cytotoxicity) compound_TC->bioassay compound_MA This compound (from M. alba) compound_MA->bioassay data_analysis Data Analysis and Comparison bioassay->data_analysis

Lack of Efficacy Data Precludes Direct Comparison for 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the biological activity data for the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. To date, no in vivo or in vitro studies detailing its efficacy for any therapeutic application are publicly available. This absence of foundational research makes a direct comparison with known drugs impossible.

The compound, identified as a sesquiterpenoid, is available from chemical suppliers for research purposes. However, without any reported biological activity, its potential therapeutic area remains undefined. Consequently, the selection of appropriate known drugs for a comparative analysis is not feasible.

To address the user's request for a comparison guide and to provide a framework for future research, this document presents a hypothetical study design to evaluate the potential anti-inflammatory in vivo efficacy of this compound. This guide includes suggested experimental protocols, potential comparator drugs, and the requisite data presentation and visualization formats.

Hypothetical In Vivo Efficacy Evaluation: Anti-Inflammatory Activity

This section outlines a potential experimental workflow to investigate the anti-inflammatory properties of this compound.

Experimental Model: Carrageenan-Induced Paw Edema in Rodents

A widely accepted and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.

Objective: To assess the ability of this compound to reduce acute inflammation in comparison to a known non-steroidal anti-inflammatory drug (NSAID) and a corticosteroid.

Comparator Drugs:

  • Indomethacin: A potent NSAID.

  • Dexamethasone: A corticosteroid with strong anti-inflammatory effects.

Experimental Protocol
  • Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet, and water ad libitum).

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: this compound (Dose 1, e.g., 25 mg/kg, p.o.).

    • Group III: this compound (Dose 2, e.g., 50 mg/kg, p.o.).

    • Group IV: Indomethacin (10 mg/kg, p.o.).

    • Group V: Dexamethasone (1 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Data Presentation

The quantitative data from this hypothetical study would be summarized in the following tables:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1h (Mean ± SEM)Paw Volume (mL) at 2h (Mean ± SEM)Paw Volume (mL) at 3h (Mean ± SEM)Paw Volume (mL) at 4h (Mean ± SEM)
Vehicle Control-
Compound X (Dose 1)25
Compound X (Dose 2)50
Indomethacin10
Dexamethasone1

Table 2: Percentage Inhibition of Paw Edema

Treatment GroupDose (mg/kg)% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 4h
Compound X (Dose 1)25
Compound X (Dose 2)50
Indomethacin10
Dexamethasone1

Visualizations

Hypothetical Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-induction Phase acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement treatment Oral Administration of Test Compounds/Drugs initial_measurement->treatment induction Carrageenan Injection treatment->induction 1 hour post-treatment paw_measurement Paw Volume Measurement at 1, 2, 3, 4h induction->paw_measurement data_analysis Data Analysis & Statistical Evaluation paw_measurement->data_analysis

Caption: Hypothetical workflow for in vivo anti-inflammatory screening.

Potential Signaling Pathway for Investigation

Should this compound show anti-inflammatory activity, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) receptor Receptor Activation inflammatory_stimuli->receptor ikb_kinase IKK Complex Activation receptor->ikb_kinase nf_kb_inhibition p65/p50-IκBα Complex (Inactive) ikb_kinase->nf_kb_inhibition Phosphorylates IκBα nf_kb_activation p65/p50 (Active NF-κB) nf_kb_inhibition->nf_kb_activation IκBα Degradation translocation Nuclear Translocation nf_kb_activation->translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) translocation->gene_transcription compound_x This compound compound_x->ikb_kinase Potential Inhibition

Caption: Potential NF-κB inhibitory pathway for the test compound.

Replicating Published Findings on "6,9,10-Trihydroxy-7-megastigmen-3-one": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of experimental data on the biological activities of "6,9,10-Trihydroxy-7-megastigmen-3-one". While this compound is commercially available and is noted for its potential antioxidant, anti-inflammatory, and anti-cancer properties, there are no peer-reviewed studies available that provide the quantitative data, detailed experimental protocols, or signaling pathway analyses necessary for a direct comparative guide.

To fulfill the structural and content requirements of this request, this guide will use Damnacanthal , a well-characterized anthraquinone compound isolated from the roots of Morinda citrifolia, as an illustrative proxy. Damnacanthal has been reported to possess anti-inflammatory and anti-cancer activities, making it a suitable substitute for demonstrating how a comparative guide for "this compound" would be presented had the data been available. The following sections are therefore based on published findings for Damnacanthal and should be considered a template.

Illustrative Comparison: Anti-Cancer and Anti-Inflammatory Activities of Damnacanthal

This guide provides a comparative overview of the in vitro anti-cancer and anti-inflammatory effects of Damnacanthal, supported by experimental data from published studies.

Data Presentation

The following tables summarize the quantitative findings on the biological activities of Damnacanthal.

Table 1: In Vitro Cytotoxicity of Damnacanthal against Human Breast Cancer (MCF-7) Cells

Concentration (µg/mL)Cell Viability (%)Standard Deviation
0 (Control)100± 0.0
2.5Not specifiedNot specified
8.2 (IC50)50Not specified
10.3Not specifiedNot specified
30< 20Not specified

Data synthesized from studies on MCF-7 cells, where Damnacanthal was shown to inhibit cell growth in a dose-dependent manner.[1][2][3][4]

Table 2: Effect of Damnacanthal on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentNO Production (% of LPS Control)Standard Deviation
Control (No LPS)< 5Not specified
LPS (1 µg/mL)100Not specified
LPS + Damnacanthal (10 µM)Significantly reducedNot specified
LPS + Damnacanthal (20 µM)Significantly reducedNot specified

Qualitative summary based on reports that Damnacanthal suppresses the expression of inducible nitric oxide synthase (iNOS) in the presence of lipopolysaccharide (LPS).[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of a compound on the viability and proliferation of cancer cells.[7][8]

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Damnacanthal (e.g., 0-30 µg/mL). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 72 hours.[1][3][4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This protocol measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9][10][11][12]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well. After 24 hours, the cells are pre-treated with various concentrations of Damnacanthal for 1 hour.

  • Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained. The cells are then incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Acquisition: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of Damnacanthal is calculated relative to the LPS-only treated cells.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Damnacanthal.

damnacanthal_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Pro_inflammatory_genes Damnacanthal Damnacanthal Damnacanthal->IKK inhibits

Caption: Damnacanthal's anti-inflammatory effect via NF-κB pathway inhibition.

damnacanthal_apoptosis_pathway Damnacanthal Damnacanthal p53 p53 Damnacanthal->p53 activates p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Caspase7 Caspase-7 Bax->Caspase7 activates Apoptosis Apoptosis Caspase7->Apoptosis mtt_assay_workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compound Treat with Damnacanthal (various concentrations) incubate_overnight->treat_compound incubate_72h Incubate for 72 hours treat_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

References

A Comparative Guide to Target Protein Identification and Validation for 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural product 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid, holds potential for therapeutic applications.[1][2][3] However, a critical step in harnessing its full potential lies in the identification and validation of its molecular targets. This guide provides a comparative overview of established experimental strategies that can be employed to elucidate the protein targets of this and other novel bioactive compounds. The methodologies outlined below are based on common and effective approaches in the field of natural product research and chemical biology.[4][5][6][7]

Section 1: Strategies for Target Protein Identification

The process of identifying the specific biomolecules with which a bioactive compound interacts is known as target deconvolution.[8] For natural products like this compound, several robust methods can be employed. These can be broadly categorized into affinity-based and activity-based approaches.

G

1.1. Affinity-Based Protein Profiling (AfBP)

This strategy relies on the specific binding interaction between the natural product and its protein target.[7] The compound is typically immobilized on a solid support, such as magnetic beads, and used as "bait" to capture its binding partners from a cell lysate.[7][8]

Experimental Workflow:

G Immobilization Immobilize Compound on Solid Support (e.g., Beads) Incubation Incubate with Cell Lysate or Tissue Homogenate Immobilization->Incubation Bait Preparation Washing Wash to Remove Non-specific Binders Incubation->Washing Target Capture Elution Elute Bound Proteins Washing->Elution Purification Analysis Protein Identification via Mass Spectrometry (LC-MS/MS) Elution->Analysis Identification

Data Presentation:

The results from a hypothetical AfBP experiment for this compound are presented below. The table showcases potential protein "hits" identified by mass spectrometry, ranked by their enrichment over a negative control.

Protein ID (UniProt) Gene Name Protein Name Fold Enrichment (Compound vs. Control) p-value
P01234TGT1Target Protein 125.3<0.001
Q56789TGT2Target Protein 218.9<0.005
P98765NSB1Non-specific Binder 12.1>0.05

1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that does not require modification of the compound.[5] It is based on the principle that the binding of a ligand (the natural product) stabilizes its target protein, leading to an increase in its thermal stability.[7]

Experimental Workflow:

G Treatment Treat Cells/Lysate with Compound or Vehicle (Control) Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Separation Separate Soluble and Aggregated Protein Fractions Heating->Separation Quantification Quantify Soluble Proteins (e.g., Western Blot or MS) Separation->Quantification Analysis Identify Proteins with Increased Thermal Stability Quantification->Analysis

Data Presentation:

The data from a CETSA experiment would illustrate the shift in the melting temperature (Tm) of potential target proteins in the presence of this compound.

Protein ID (UniProt) Gene Name Tm (°C) with Vehicle Tm (°C) with Compound ΔTm (°C)
P01234TGT152.156.4+4.3
Q56789TGT248.551.2+2.7
A12345CTRL61.361.4+0.1

Section 2: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 2.1: Affinity-Based Protein Profiling

  • Immobilization: Covalently link this compound to NHS-activated sepharose beads. A control is prepared with beads that have been blocked without the compound.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-cancer activity is suspected) in a non-denaturing lysis buffer containing protease inhibitors.

  • Incubation: Incubate the compound-conjugated beads and control beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins using a competitive eluent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification and quantification are performed using appropriate software.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the treated cell suspensions and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction) and prepare the proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using isobaric tags for relative and absolute quantitation - iTRAQ or tandem mass tags - TMT).

  • Data Analysis: Identify proteins that show a statistically significant shift in their melting curves in the compound-treated samples compared to the vehicle controls.

Section 3: Target Validation and Downstream Analysis

Once putative targets are identified, they must be validated through orthogonal methods. Downstream analysis then aims to place the target in a biological context.

Hypothetical Signaling Pathway for a Validated Target

Assuming "Target Protein 1" (TGT1) is validated as a primary target, further investigation might reveal its involvement in a known signaling pathway. For instance, if TGT1 is an upstream regulator of the Nrf2 pathway, this compound could exert its effects through this pathway.

G Compound 6,9,10-Trihydroxy- 7-megastigmen-3-one TGT1 Target Protein 1 (TGT1) Compound->TGT1 Binds and Modulates KEAP1 KEAP1 TGT1->KEAP1 Inhibits NRF2 Nrf2 KEAP1->NRF2 Sequesters and Degrades Nucleus Nucleus NRF2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Expression of Antioxidant and Cytoprotective Genes (e.g., HO-1, SOD) ARE->Gene_Expression Activates Transcription

This hypothetical pathway suggests that by modulating TGT1, the compound could lead to the activation of Nrf2 and the subsequent expression of protective genes. This hypothesis would then be tested experimentally, for instance by measuring the nuclear translocation of Nrf2 and the expression of its target genes in response to the compound.[9]

Validation Experiments:

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics between the compound and a purified recombinant version of the target protein.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

  • Enzymatic Assays: If the target is an enzyme, to determine if the compound modulates its activity.

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and assess if this abrogates the cellular effects of the compound.

By employing a combination of these identification and validation strategies, researchers can confidently pinpoint the molecular targets of this compound, paving the way for a deeper understanding of its mechanism of action and its development as a potential therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure that all personnel handling 6,9,10-Trihydroxy-7-megastigmen-3-one are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

II. Waste Characterization and Segregation

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be managed as an uncharacterized chemical waste. The cardinal rule for such substances is to treat them as hazardous until proven otherwise.

Key Principles for Segregation:

  • Do not mix with other waste streams unless compatibility is certain.

  • Keep solid and liquid forms of the waste separate.

  • Avoid mixing with halogenated solvents , as this can complicate and increase the cost of disposal.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Container Selection

Choose a waste container that is compatible with the chemical. For this compound, which is likely to be a solid or an oil, a high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, leak-proof lid.

Step 2: Waste Labeling

Proper labeling is crucial for the safety of all laboratory personnel and waste handlers. The label on the waste container must include the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS Number: 476682-97-0.

  • The molecular formula: C13H22O4.

  • An approximate concentration and total quantity of the waste.

  • The date on which waste was first added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation

Collect the waste in the designated, labeled container. Ensure the container is kept closed except when adding more waste. Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and potential sources of ignition or reaction.

Step 4: Request for Waste Pickup

Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical through standard trash or down the drain.[1][2][3] Unauthorized disposal can lead to environmental contamination and regulatory violations.

IV. Summary of Disposal Considerations

The following table summarizes the key logistical and safety information for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Treat as Hazardous WasteLack of specific hazard data necessitates a cautious approach.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatTo prevent eye and skin contact.
Container Type High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents leaks.
Labeling Requirements Full chemical name, CAS number, "Hazardous Waste" designation, accumulation date, PI name, and locationProvides essential information for safe handling and disposal.
Storage Location Designated and secondary contained satellite accumulation areaPrevents accidental spills and exposure.
Disposal Method Via institutional Environmental Health and Safety (EHS) officeEnsures compliance with all local, state, and federal regulations.
Prohibited Disposal Routes Regular trash, sanitary sewerPrevents environmental contamination and damage to plumbing infrastructure.[1][2][3]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste sds_check Is a Safety Data Sheet (SDS) with disposal guidelines available? start->sds_check treat_as_hazardous Treat as Hazardous Waste sds_check->treat_as_hazardous No follow_sds Follow SDS-specific disposal instructions sds_check->follow_sds Yes container Select a compatible, leak-proof waste container (e.g., HDPE, Glass) treat_as_hazardous->container follow_sds->container labeling Label container with: - 'Hazardous Waste' - Full Chemical Name & CAS# - Accumulation Date - PI Name & Location container->labeling storage Store in a designated satellite accumulation area with secondary containment labeling->storage pickup Arrange for disposal through Institutional EHS Office storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6,9,10-Trihydroxy-7-megastigmen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS No. 476682-97-0). Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general best practices for handling novel or poorly characterized research chemicals, with considerations for its classification as a sesquiterpenoid.

I. Compound Identification and Hazard Assessment

Key Chemical Information:

Property Value
Chemical Name This compound
CAS Number 476682-97-0
Molecular Formula C13H22O4
Molecular Weight 242.31 g/mol
Physical Form Solid
Known Hazards Not fully characterized. Treat as a potential skin and respiratory irritant.

| Storage | Store in a cool, dry, and well-ventilated area. |

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[1]
Body Protection A buttoned lab coat.Protects skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any airborne particles.[2]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol will ensure minimal exposure and safe handling.

A. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1][2]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.

  • Review Procedures: Familiarize yourself with the experimental protocol before handling the compound.

B. Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contact: Never touch the compound with bare hands.[3] Use appropriate tools for all manipulations.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.

C. Spill and Emergency Procedures:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.

    • If breathing is difficult, seek medical attention.

IV. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

A. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated absorbent materials, gloves) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[4]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

B. Container Management:

  • Ensure all waste containers are properly sealed and stored in a designated secondary containment area.

  • Follow your institution's guidelines for the final disposal of chemical waste.

V. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Gather Materials prep_area->gather_materials review_protocol Review Protocol gather_materials->review_protocol don_ppe Don PPE review_protocol->don_ppe Proceed to Handling weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve label_containers Label Containers dissolve->label_containers segregate_waste Segregate Waste label_containers->segregate_waste Proceed to Cleanup dispose Dispose of Waste segregate_waste->dispose clean_area Clean Work Area dispose->clean_area doff_ppe Doff PPE clean_area->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.